molecular formula C19H20ClNO4 B1666932 Bezafibrate CAS No. 41859-67-0

Bezafibrate

カタログ番号: B1666932
CAS番号: 41859-67-0
分子量: 361.8 g/mol
InChIキー: IIBYAHWJQTYFKB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Bezafibrate is a monocarboxylic acid amide obtained by the formal condensation of the carboxy group of 4-chlorobenzoic acid with the amino group of 2-[4-(2-aminoethyl)phenoxy]-2-methylpropanoic acid. Benafibrate is used for the treatment of hyperlipidaemia. It has a role as a xenobiotic, an environmental contaminant, a geroprotector and an antilipemic drug. It is a monocarboxylic acid, an aromatic ether, a member of monochlorobenzenes and a monocarboxylic acid amide. It is functionally related to a propionic acid.
Antilipemic agent that lowers cholesterol and triglycerides. It decreases low density lipoproteins and increases high density lipoproteins.
This compound is an agonist of peroxisome proliferator-activated receptor alpha (PPARalpha) with antilipidemic activity. This compound decreases triglyceride levels, increases high density lipoprotein (HDL) cholesterol levels, and decreases total and low density lipoprotein (LDL) cholesterol levels.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for cardiovascular disease and has 7 investigational indications.
An antilipemic agent that lowers CHOLESTEROL and TRIGLYCERIDES. It decreases LOW DENSITY LIPOPROTEINS and increases HIGH DENSITY LIPOPROTEINS.
See also: Fenofibrate (related);  Gemfibrozil (related).

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid
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InChI

InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)
Source PubChem
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InChI Key

IIBYAHWJQTYFKB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
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Molecular Formula

C19H20ClNO4
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DSSTOX Substance ID

DTXSID3029869
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Molecular Weight

361.8 g/mol
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Physical Description

Solid
Record name Bezafibrate
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Solubility

>54.3 [ug/mL] (The mean of the results at pH 7.4), 1.55e-03 g/L
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Description Aqueous solubility in buffer at pH 7.4
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CAS No.

41859-67-0
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Melting Point

186 °C
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Foundational & Exploratory

Bezafibrate: A Pan-PPAR Agonist for Comprehensive Metabolic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bezafibrate, a fibric acid derivative, has long been utilized as a broad-spectrum lipid-lowering agent. Its therapeutic efficacy stems from its unique ability to function as a pan-agonist for all three peroxisome proliferator-activated receptor (PPAR) subtypes: PPARα, PPARγ, and PPARδ. This comprehensive activation profile allows this compound to modulate a wide array of genes involved in lipid metabolism, glucose homeostasis, inflammation, and energy expenditure. This technical guide provides a detailed exploration of this compound's molecular mechanism of action, its binding and activation characteristics for each PPAR subtype, and the downstream signaling pathways it influences. Furthermore, this guide outlines key experimental protocols for evaluating pan-PPAR agonists and presents a workflow for their investigation, from initial in vitro screening to in vivo validation.

Introduction to this compound as a Pan-PPAR Agonist

This compound distinguishes itself from other fibrates by not only activating PPARα, the primary target for this drug class, but also by activating PPARγ and PPARδ at comparable doses[1]. This pan-agonism confers a multi-faceted therapeutic profile, addressing various components of the metabolic syndrome simultaneously. Activation of PPARα primarily influences fatty acid oxidation and lipoprotein metabolism, leading to reduced triglyceride levels and increased high-density lipoprotein (HDL) cholesterol[2]. The engagement of PPARγ contributes to improved insulin (B600854) sensitivity and glucose metabolism[3]. Activation of PPARδ enhances fatty acid oxidation in skeletal muscle and adaptive thermogenesis, potentially offsetting weight gain[2]. This balanced activation of all three PPAR subtypes makes this compound an attractive therapeutic agent for complex metabolic disorders.

Quantitative Analysis of this compound's Interaction with PPAR Subtypes

The efficacy and potency of this compound's interaction with each PPAR subtype have been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of this compound's activity.

Table 1: this compound Activation of Human and Murine PPAR Subtypes

Receptor SubtypeSpeciesEC50 (μM)Efficacy (%)Reference
PPARαHuman30.493.6%[4]
PPARγHuman17877.1%
PPARδHuman86.715.2%
PPARαMurine90-
PPARγMurine55-
PPARδMurine110-

Table 2: Effects of this compound on Target Gene Expression

Target GenePPAR Subtype(s)Tissue/Cell TypeEffectFold Change/Percentage ChangeReference(s)
Lipoprotein Lipase (LPL)α, γAdipose Tissue, MuscleUpregulation-
Carnitine Palmitoyltransferase I (CPT-I)α, δLiver, Muscle, AdipocytesUpregulation4.5-fold (in rat adipocytes)
Carnitine Palmitoyltransferase II (CPT-II)α, δFibroblastsUpregulation-
Fatty Acid Translocase (FAT/CD36)α, γ, δAdipocytes, MuscleUpregulation2-fold (in rat adipocytes)
Fatty Acid Binding Protein (FABP)α, γ, δLiver, Intestine, AdipocytesUpregulation1.5-fold (adipocyte FABP in rat adipocytes)
Uncoupling Protein 2 (UCP2)αLiver, Skeletal MuscleUpregulation-
Uncoupling Protein 3 (UCP3)αWhite Adipose TissueUpregulation3.7-fold (in rat adipocytes)
AdiponectinγAdipose TissueUpregulation/Increased Secretion+27% secretion (in 3T3-L1 adipocytes)
Glucose Transporter 4 (GLUT4)γAdipose Tissue, MuscleUpregulation-
Acyl-CoA OxidaseαAdipocytesUpregulation1.6-fold (in rat adipocytes)

Signaling Pathways Activated by this compound

Upon binding to this compound, the PPARs undergo a conformational change, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPARα Signaling Pathway

Activation of PPARα by this compound primarily impacts lipid metabolism in the liver and other tissues with high fatty acid oxidation rates.

PPAR_alpha_pathway This compound This compound ppara PPARα This compound->ppara ppre PPRE ppara->ppre rxr RXR rxr->ppre lpl LPL ppre->lpl cpt CPT1, CPT2 ppre->cpt acs ACS ppre->acs fabp FABP ppre->fabp ucp2 UCP2 ppre->ucp2 tg_clearance ↑ Triglyceride Clearance lpl->tg_clearance fa_oxidation ↑ Fatty Acid Oxidation cpt->fa_oxidation acs->fa_oxidation fa_uptake ↑ Fatty Acid Uptake fabp->fa_uptake energy_expenditure ↑ Energy Expenditure ucp2->energy_expenditure

This compound's activation of the PPARα signaling pathway.
PPARγ Signaling Pathway

The activation of PPARγ by this compound is crucial for its effects on glucose homeostasis and adipocyte differentiation.

PPAR_gamma_pathway This compound This compound pparg PPARγ This compound->pparg ppre PPRE pparg->ppre rxr RXR rxr->ppre glut4 GLUT4 ppre->glut4 adiponectin Adiponectin ppre->adiponectin lpl_gamma LPL ppre->lpl_gamma cd36 CD36 ppre->cd36 glucose_uptake ↑ Glucose Uptake glut4->glucose_uptake insulin_sensitivity ↑ Insulin Sensitivity adiponectin->insulin_sensitivity adipogenesis ↑ Adipogenesis lpl_gamma->adipogenesis fa_uptake_gamma ↑ Fatty Acid Uptake cd36->fa_uptake_gamma

This compound's activation of the PPARγ signaling pathway.
PPARδ Signaling Pathway

PPARδ activation by this compound primarily influences energy metabolism, particularly in skeletal muscle.

PPAR_delta_pathway This compound This compound ppard PPARδ This compound->ppard ppre PPRE ppard->ppre rxr RXR rxr->ppre cpt1_delta CPT1 ppre->cpt1_delta ucp3 UCP3 ppre->ucp3 fabp3 FABP3 ppre->fabp3 cd36_delta CD36 ppre->cd36_delta fa_oxidation_muscle ↑ Fatty Acid Oxidation (Muscle) cpt1_delta->fa_oxidation_muscle energy_expenditure_muscle ↑ Energy Expenditure ucp3->energy_expenditure_muscle fa_uptake_muscle ↑ Fatty Acid Uptake (Muscle) fabp3->fa_uptake_muscle cd36_delta->fa_uptake_muscle insulin_sensitivity_muscle ↑ Insulin Sensitivity fa_oxidation_muscle->insulin_sensitivity_muscle

This compound's activation of the PPARδ signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with PPARs.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific PPAR subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Purified recombinant PPAR ligand-binding domain (LBD) for α, γ, or δ.

  • Radiolabeled PPAR agonist (e.g., [3H]-rosiglitazone for PPARγ).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • 96-well plates.

  • Scintillation proximity assay (SPA) beads or filter mats.

  • Scintillation counter.

Protocol:

  • Plate Preparation: To each well of a 96-well plate, add the assay buffer.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a control with no compound (total binding) and a control with a high concentration of an unlabeled known ligand (non-specific binding).

  • Receptor Addition: Add the purified PPAR-LBD to each well.

  • Radioligand Addition: Add the radiolabeled PPAR agonist at a concentration close to its Kd.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle agitation to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Filtration Assay: Rapidly filter the contents of each well through a glass fiber filter mat to trap the receptor-bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • SPA: Add SPA beads that bind to the receptor. Only radioligand bound to the receptor on the bead will generate a signal.

  • Detection: Measure the radioactivity of the filters or the signal from the SPA beads using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Dual-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate a PPAR subtype and induce the expression of a reporter gene.

Materials:

  • Mammalian cell line (e.g., HEK293T or COS-7).

  • Expression plasmid for the GAL4 DNA-binding domain fused to the PPAR-LBD (GAL4-PPARα-LBD, GAL4-PPARγ-LBD, or GAL4-PPARδ-LBD).

  • Reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).

  • Control plasmid expressing Renilla luciferase for normalization.

  • Transfection reagent.

  • Cell culture medium and reagents.

  • This compound.

  • Dual-luciferase assay reagents.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with the GAL4-PPAR-LBD expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luciferase Assay:

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

    • Add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, then measure the luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of this compound to determine the EC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This in vitro assay measures the ligand-dependent interaction between a PPAR-LBD and a coactivator peptide.

Materials:

  • GST-tagged PPAR-LBD (α, γ, or δ).

  • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).

  • Fluorescein-labeled coactivator peptide (e.g., a peptide from SRC-1 or PGC-1α) (acceptor fluorophore).

  • This compound.

  • Assay buffer.

  • 384-well plates.

  • TR-FRET compatible plate reader.

Protocol:

  • Reagent Preparation: Prepare solutions of the GST-PPAR-LBD, Tb-anti-GST antibody, fluorescein-coactivator peptide, and serial dilutions of this compound in assay buffer.

  • Assay Assembly: In a 384-well plate, combine the GST-PPAR-LBD, Tb-anti-GST antibody, and this compound dilutions.

  • Incubation: Incubate for a specified period (e.g., 1 hour) at room temperature to allow for this compound binding to the LBD.

  • Coactivator Addition: Add the fluorescein-coactivator peptide to each well.

  • Incubation: Incubate for another period (e.g., 1 hour) at room temperature to allow for coactivator recruitment.

  • Detection: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters for terbium and fluorescein.

  • Data Analysis: Calculate the ratio of the acceptor (fluorescein) emission to the donor (terbium) emission. Plot this ratio against the log concentration of this compound to determine the EC50 for coactivator recruitment.

Experimental Workflow for Evaluating Pan-PPAR Agonists

The evaluation of a potential pan-PPAR agonist like this compound typically follows a multi-step workflow, progressing from in vitro characterization to in vivo efficacy studies.

experimental_workflow cluster_0 In Vitro Screening & Characterization cluster_1 Cell-Based Functional Assays cluster_2 In Vivo Validation binding_assay Competitive Binding Assay (Determine Ki for PPARα, γ, δ) reporter_assay Reporter Gene Assay (Determine EC50 and Efficacy) binding_assay->reporter_assay fret_assay TR-FRET Coactivator Assay (Confirm functional interaction) reporter_assay->fret_assay gene_expression Target Gene Expression Analysis (qPCR, Western Blot) fret_assay->gene_expression functional_assays Functional Assays (e.g., Glucose Uptake, Fatty Acid Oxidation) gene_expression->functional_assays animal_models Animal Models of Metabolic Disease (e.g., db/db mice, high-fat diet) functional_assays->animal_models pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd efficacy_studies Efficacy Studies (Lipid profile, glucose tolerance) pk_pd->efficacy_studies

A typical experimental workflow for the evaluation of a pan-PPAR agonist.

Conclusion

This compound's activity as a pan-PPAR agonist provides a robust mechanism for its comprehensive effects on lipid and glucose metabolism. By activating all three PPAR subtypes, it orchestrates a coordinated transcriptional response that addresses multiple facets of metabolic dysregulation. The experimental protocols and workflow detailed in this guide provide a framework for the continued investigation and development of pan-PPAR agonists as valuable therapeutic agents for metabolic diseases. A thorough understanding of the molecular interactions and downstream signaling pathways is paramount for optimizing the therapeutic potential of such compounds and for the rational design of next-generation pan-PPAR modulators with improved efficacy and safety profiles.

References

Early Clinical Insights into the Efficacy of Bezafibrate: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational clinical and preclinical research that established the efficacy of bezafibrate in the management of hyperlipidemia. The following sections provide a detailed examination of early study data, experimental methodologies, and the initially proposed mechanisms of action, offering valuable context for contemporary research and development in lipid-lowering therapies.

Quantitative Efficacy of this compound: A Summary of Early Clinical Findings

Early clinical investigations into this compound consistently demonstrated its potent effects on plasma lipid profiles. The data from key studies conducted in the 1980s and early 1990s are summarized below, highlighting the agent's impact on total cholesterol, triglycerides, LDL-C, and HDL-C levels.

Table 1: Efficacy of this compound in Patients with Hypercholesterolemia
Study (Year)Patient PopulationNTreatmentDurationTotal CholesterolLDL-CHDL-CTriglycerides
Wheeler et al. (1985)[1]Children with Familial Hypercholesterolaemia14This compound 10-20 mg/kg/day6 months↓ 22% (vs. placebo)-↑ (moderate)-
Anonymous (1986)[2]Patients with Heterozygous Familial Hypercholesterolaemia18This compound 600 mg/day2 months↓ from 9.65 to 8.09 mmol/L--
Sommariva et al. (1986)[3]Patients with Type IIa Hypercholesterolaemia18This compound 600 mg/day4 months↓ 19%↓ 25%-↓ 28%
Pazzucconi et al. (1992)[4]Patients with Type IIb and IV Hyperlipoproteinaemia-This compound 400 mg/day (slow release)-↓ 12%-↑ 20%↓ 45%

Core Experimental Protocols from Foundational Studies

The following sections detail the methodologies employed in key early clinical trials of this compound, providing a framework for understanding the context and rigor of these initial investigations.

Wheeler et al. (1985): A Double-Blind, Crossover Trial in Familial Hypercholesterolaemia[1]
  • Study Design: This study was a six-month, double-blind, placebo-controlled crossover trial.

  • Participant Population: The trial enrolled 14 children diagnosed with familial hypercholesterolaemia, all of whom had a significant family history of premature coronary heart disease.

  • Intervention: this compound was administered at a dose of 10 to 20 mg/kg/day, given in two daily doses.

  • Lipid Analysis: The primary outcome was the change in mean plasma total cholesterol concentration. High-density lipoprotein cholesterol was also assessed. The specific laboratory methods for lipid quantification were not detailed in the available abstract.

Anonymous (1986): A Comparative Study in Heterozygous Familial Hypercholesterolaemia[2]
  • Study Design: This was a double-blind, placebo-controlled study with a block design, preceded by a two-month placebo run-in period. The active treatment phase consisted of three two-month periods.

  • Participant Population: The study included 18 patients with heterozygous familial hypercholesterolaemia.

  • Intervention: Patients received this compound at a daily dose of 600 mg.

  • Lipid Analysis: The study measured median concentrations of total cholesterol and low-density lipoprotein cholesterol.

Sommariva et al. (1986): Long-Term Efficacy in Type IIa Hypercholesterolaemia[3]
  • Study Design: This was a longer-term observational study.

  • Participant Population: Eighteen patients with Type IIa hypercholesterolaemia were enrolled.

  • Intervention: this compound was administered at a dose of 200 mg three times daily (600 mg/day).

  • Lipid Analysis: The study evaluated changes in total cholesterol, total triglycerides, very-low-density lipoprotein triglycerides, and LDL-C after one and four months of therapy.

Pazzucconi et al. (1992): Effects on Lipids and Hemostatic Parameters[4]
  • Study Design: This was a double-blind, crossover study.

  • Participant Population: The study included patients with Type IIb and Type IV hyperlipoproteinaemia.

  • Intervention: A slow-release formulation of this compound was administered at a dose of 400 mg/day.

  • Lipid Analysis: The study assessed the effects on plasma triglycerides, VLDL cholesterol, total cholesterol, and HDL cholesterol.

Early Insights into the Mechanism of Action of this compound

Initial preclinical and clinical research suggested that this compound's lipid-lowering effects were multifactorial. The primary proposed mechanism centered on the activation of peroxisome proliferator-activated receptors (PPARs), particularly the alpha subtype (PPARα). This activation was believed to orchestrate a series of downstream events leading to improved lipid homeostasis.

Signaling Pathway of this compound's Lipid-Lowering Effect

The diagram below illustrates the proposed signaling pathway for this compound as understood from early research.

Bezafibrate_Mechanism cluster_downstream Downstream Effects cluster_outcomes Clinical Outcomes This compound This compound PPARa PPARα Activation (in Hepatocytes) This compound->PPARa Gene_Expression Modulation of Gene Expression PPARa->Gene_Expression LPL_Activity ↑ Lipoprotein Lipase (LPL) Activity Gene_Expression->LPL_Activity VLDL_Synthesis ↓ VLDL Synthesis Gene_Expression->VLDL_Synthesis Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Triglyceride_Clearance ↑ Triglyceride-Rich Lipoprotein Clearance LPL_Activity->Triglyceride_Clearance Triglyceride_Levels ↓ Plasma Triglycerides VLDL_Synthesis->Triglyceride_Levels Fatty_Acid_Oxidation->VLDL_Synthesis Reduces fatty acid availability for TG synthesis Triglyceride_Clearance->Triglyceride_Levels HDL_Levels ↑ HDL Cholesterol Triglyceride_Levels->HDL_Levels Inverse Relationship

Caption: Proposed mechanism of this compound via PPARα activation.

Experimental Workflow for a Typical Early this compound Clinical Trial

The following diagram outlines the general workflow of the early, double-blind, placebo-controlled clinical trials designed to assess the efficacy of this compound.

Clinical_Trial_Workflow cluster_treatment Treatment Phase Start Patient Recruitment (Hyperlipidemic Individuals) Screening Screening & Baseline Lipid Profile Measurement Start->Screening Randomization Randomization Screening->Randomization Bezafibrate_Arm This compound Administration (e.g., 400-600 mg/day) Randomization->Bezafibrate_Arm Group A Placebo_Arm Placebo Administration Randomization->Placebo_Arm Group B Follow_Up Follow-up Assessments (Lipid Profiles, Adverse Events) Bezafibrate_Arm->Follow_Up Placebo_Arm->Follow_Up Data_Analysis Data Analysis (Comparison of Lipid Changes) Follow_Up->Data_Analysis Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion

Caption: Generalized workflow of early this compound clinical trials.

References

Bezafibrate: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bezafibrate is a third-generation fibrate drug widely utilized as a lipid-lowering agent in the management of hyperlipidemia. Its therapeutic efficacy is rooted in its distinct molecular structure and multifaceted chemical properties, which govern its interactions with key biological targets. This technical guide provides an in-depth analysis of this compound's molecular architecture, physicochemical characteristics, and the signaling pathways it modulates. The information is presented to support further research, drug development, and clinical understanding of this important therapeutic agent.

Molecular Structure and Chemical Identity

This compound, chemically known as 2-(4-{2-[(4-chlorobenzoyl)amino]ethyl}phenoxy)-2-methylpropanoic acid, possesses a unique molecular structure that is fundamental to its pharmacological activity. It is a monocarboxylic acid amide, characterized by the formal condensation of a 4-chlorobenzoic acid group with a 2-[4-(2-aminoethyl)phenoxy]-2-methylpropanoic acid moiety.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 2-(4-{2-[(4-chlorobenzoyl)amino]ethyl}phenoxy)-2-methylpropanoic acid
Chemical Formula C₁₉H₂₀ClNO₄
Molecular Weight 361.82 g/mol
CAS Number 41859-67-0
Melting Point 180-186 °C
pKa 3.61, 3.71 (acidic)
logP 3.70 - 3.8
Appearance White, odorless crystalline powder

Table 2: Solubility Profile of this compound

SolventSolubilityReference
Water 1.55e-03 g/L (Sparingly soluble in aqueous buffers)
Ethanol Approx. 3 mg/mL (Readily soluble)
DMSO Approx. 30 mg/mL
Dimethylformamide (DMF) Approx. 30 mg/mL
Methanol, n-propanol, isopropanol Soluble
Methanol + Acetonitrile (binary mixture) Soluble

For maximal solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression. It is considered a pan-PPAR agonist, meaning it can activate all three PPAR isoforms: α, γ, and δ.

  • PPARα Activation: This is the principal mechanism behind this compound's lipid-lowering effects. Activation of PPARα in the liver and other tissues leads to increased transcription of genes involved in fatty acid oxidation, thereby enhancing the breakdown of fatty acids. It also stimulates the activity of lipoprotein lipase, which is crucial for the catabolism of triglyceride-rich lipoproteins.

  • PPARγ and PPARδ Activation: While its effect on PPARγ and PPARδ is less pronounced than on PPARα, it contributes to its overall therapeutic profile. PPARγ activation can improve insulin (B600854) sensitivity, while PPARδ activation is associated with increased energy expenditure and fatty acid oxidation in muscle tissue.

The activation of these receptors ultimately leads to a reduction in plasma triglycerides and low-density lipoprotein (LDL) cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol.

Below is a diagram illustrating the primary signaling pathway of this compound through PPARα activation.

Bezafibrate_PPAR_Pathway cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Triglyceride Synthesis Gene_Expression->Lipid_Metabolism Leads to

This compound's PPARα Activation Pathway

Experimental Protocols

Detailed, step-by-step experimental protocols for assays involving this compound are proprietary and specific to the research institution conducting the study. However, a general methodology for a key experiment, such as a PPARα activation assay, can be outlined.

General Workflow for a Cell-Based PPARα Reporter Assay:

This assay is designed to measure the ability of a compound, such as this compound, to activate the PPARα receptor in a cellular context.

PPARa_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2 cells) Transfection 2. Transfection - PPARα expression vector - PPRE-driven reporter vector (e.g., luciferase) Cell_Culture->Transfection Treatment 3. Compound Treatment Incubate cells with varying concentrations of this compound Transfection->Treatment Lysis 4. Cell Lysis Release cellular contents Treatment->Lysis Assay 5. Reporter Assay Measure reporter gene activity (e.g., luminescence for luciferase) Lysis->Assay Analysis 6. Data Analysis Determine EC50 value Assay->Analysis

Workflow for PPARα Reporter Assay

Key Steps in the Protocol:

  • Cell Culture: A suitable cell line, often a human liver cell line like HepG2, is cultured under standard conditions.

  • Transfection: The cells are transiently transfected with two plasmids: one that expresses the human PPARα receptor and another that contains a reporter gene (e.g., luciferase) under

The Pharmacodynamics of Bezafibrate in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bezafibrate, a fibric acid derivative, has been a cornerstone in the management of dyslipidemia for decades. Its primary mechanism of action involves the activation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.[1][2][3] Preclinical research has been instrumental in elucidating the multifaceted pharmacodynamic effects of this compound, extending beyond simple lipid-lowering to include anti-inflammatory and anti-atherosclerotic properties. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in various preclinical models, with a focus on its molecular mechanisms, quantitative effects, and the experimental protocols used to derive these findings.

Core Mechanism of Action: A Pan-PPAR Agonist

This compound is distinguished from other fibrates by its broad agonist activity across all three PPAR subtypes: α, γ, and δ.[1][3] This pan-PPAR agonism contributes to its wide-ranging metabolic effects.[1][3]

  • PPARα: Activation of PPARα, predominantly in the liver, heart, and kidney, is central to this compound's effects on lipid metabolism.[1] It stimulates the transcription of genes involved in fatty acid uptake and oxidation, as well as those encoding for lipoprotein lipase (B570770) and apolipoproteins A-I and A-II, leading to reduced triglyceride levels and increased HDL cholesterol.[4]

  • PPARγ: While less potent than its effect on PPARα, this compound's activation of PPARγ, primarily in adipose tissue, contributes to improved insulin (B600854) sensitivity and glucose metabolism.[1]

  • PPARδ: The activation of PPARδ by this compound is associated with increased fatty acid oxidation in muscle tissue and enhanced energy expenditure.[1]

Recent studies in mice have also revealed a dose-dependent mechanism. At high doses, this compound's triglyceride-lowering effects are mediated by PPARα activation. However, at clinically relevant lower doses, it appears to act independently of PPARα by down-regulating sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[5]

Signaling Pathway of this compound

Bezafibrate_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_effects Pharmacodynamic Effects This compound This compound PPARs PPARs (α, γ, δ) This compound->PPARs Activates SREBP1c SREBP-1c This compound->SREBP1c Down-regulates (PPARα-independent) RXR RXR PPARs->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ VLDL Synthesis ↑ LPL Activity ↓ Triglycerides ↑ HDL-C PPRE->Lipid_Metabolism Regulates Gene Expression Glucose_Homeostasis ↑ Insulin Sensitivity PPRE->Glucose_Homeostasis Anti_Inflammatory ↓ Pro-inflammatory Cytokines PPRE->Anti_Inflammatory Lipogenesis ↓ Lipogenesis SREBP1c->Lipogenesis

Caption: this compound's primary signaling pathway via PPAR activation and a secondary PPARα-independent pathway.

Effects on Lipid Metabolism in Preclinical Models

This compound has been extensively studied in various rodent models, consistently demonstrating its potent effects on lipid profiles.

Quantitative Effects of this compound on Lipid Parameters
Preclinical ModelThis compound DoseDurationKey FindingsReference
Normo- and spontaneously hyperlipidemic rats75 mg/kg/dayNot specifiedMarked reduction of serum cholesterol and triglycerides.[6]
Low-density lipoprotein receptor knockout (LDLR-/-) miceNot specified8 weeksDecreased plasma cholesterol and triglycerides; increased HDL-C; suppressed fatty streak lesions by 51%.[7]
Monosodium glutamate (B1630785) (MSG)-induced obese mice (NAFLD model)Not specified8 weeksAmeliorated hyperlipidemia; increased expression of acyl-CoA oxidase and carnitine palmitoyl (B13399708) transferase.[8]
Sprague-Dawley and Lewis rats10 and 50 mg/kg/day7 daysEffectively reduced serum and hepatic lipids in both strains, with a more pronounced response in Lewis rats.[9]
Otsuka Long-Evans Tokushima Fatty (OLETF) rats150 mg/100 g of chow18 weeksSignificantly reduced serum triglyceride, total cholesterol, and free fatty acids.[10]
Rats30 mg/kg/day14 daysDecreased triglycerides by 51%, cholesterol by 28%, and phospholipids (B1166683) by 18%.[11]
Ppara-null mice10 mg/kg/day (clinically relevant dose)7 daysDecreased serum/liver triglycerides in a PPARα-independent manner.[5]

Anti-Inflammatory Properties

Beyond its effects on lipids, this compound exhibits significant anti-inflammatory actions in preclinical models. In obese and diabetic OLETF rats, this compound treatment suppressed the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in the pancreas.[10] This anti-inflammatory effect is thought to contribute to its protective effects against pancreatic degeneration in this model.[10] In a rat model of sporadic Alzheimer's disease, this compound at a dose of 50 mg/kg/day was shown to reduce neuroinflammation.[12]

Efficacy in Models of Atherosclerosis and NAFLD

The therapeutic potential of this compound has been investigated in preclinical models of atherosclerosis and non-alcoholic fatty liver disease (NAFLD).

  • Atherosclerosis: In low-density lipoprotein receptor knockout (LDLR-/-) mice fed an atherogenic diet, this compound not only improved the lipoprotein profile but also suppressed the formation of fatty streak lesions in the aortic sinus by 51%.[7] This anti-atherogenic effect was primarily attributed to the reduction in the ratio of non-HDL-C to HDL-C.[7]

  • NAFLD: In a mouse model of NAFLD induced by monosodium glutamate, this compound treatment ameliorated hyperlipidemia, hyperinsulinemia, and diabetes.[8] It also inhibited the accumulation of visceral fat and improved liver pathology, as evidenced by the near disappearance of macro- and microvesicles in hepatocytes and an improved NAFLD activity score.[8] Furthermore, in a mouse model of glycogen (B147801) storage disease type Ia, which is associated with hepatosteatosis, this compound decreased liver triglyceride and glycogen concentrations and induced autophagy.[13]

Experimental Protocols

Representative Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis cluster_outcome Outcome Model_Selection Animal Model Selection (e.g., LDLR-/- mice, Sprague-Dawley rats) Acclimatization Acclimatization Period Model_Selection->Acclimatization Baseline_Measurement Baseline Measurements (Blood lipids, body weight, etc.) Acclimatization->Baseline_Measurement Grouping Randomization into Groups (Control vs. This compound) Baseline_Measurement->Grouping Administration This compound Administration (e.g., in diet, gavage) Grouping->Administration Monitoring Regular Monitoring (Health, food intake, body weight) Administration->Monitoring Sacrifice Euthanasia and Sample Collection (Blood, liver, aorta) Monitoring->Sacrifice Biochemical Biochemical Analysis (Lipid profile, enzyme assays) Sacrifice->Biochemical Histopathology Histopathological Examination (H&E staining, Oil Red O) Sacrifice->Histopathology Gene_Expression Gene Expression Analysis (qPCR, Western blot) Sacrifice->Gene_Expression Data_Analysis Statistical Data Analysis Biochemical->Data_Analysis Histopathology->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion on Pharmacodynamic Effects Data_Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols: Bezafibrate in Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bezafibrate is a third-generation fibrate drug primarily used to treat hyperlipidemia. Beyond its established lipid-lowering capabilities, this compound is gaining significant attention in cardiovascular disease (CVD) research for its broad spectrum of pleiotropic effects. It is a pan-agonist of the peroxisome proliferator-activated receptors (PPARs), activating all three isoforms (α, γ, and δ).[1][2] This multi-faceted mechanism allows this compound to target a cluster of cardiovascular risk factors, including atherogenic dyslipidemia, inflammation, endothelial dysfunction, and insulin (B600854) resistance, making it a valuable tool for investigating the complex pathophysiology of CVD.[3]

Mechanism of Action in the Cardiovascular System

This compound exerts its effects by binding to and activating the three PPAR isoforms, which are nuclear receptors that regulate the transcription of numerous genes involved in metabolism and inflammation.[1]

  • PPARα Activation: This is the primary mechanism for its lipid-modifying effects. Activation of PPARα in the liver and muscle enhances fatty acid oxidation, increases the synthesis of high-density lipoprotein (HDL) cholesterol, and promotes the clearance of triglyceride-rich lipoproteins.[1]

  • PPARγ Activation: Though less potent than its effect on PPARα, activation of PPARγ improves insulin sensitivity, influences adipocyte differentiation, and helps reduce circulating free fatty acids.[2][3]

  • PPARδ Activation: This isoform is ubiquitously expressed and its activation by this compound contributes to enhanced fatty acid oxidation and energy expenditure, which may help offset weight gain issues seen with selective PPARγ agonists.[2][3]

This balanced pan-PPAR activation allows this compound to simultaneously address lipid abnormalities, glucose dysregulation, and inflammatory pathways.[3]

Bezafibrate_PPAR_Pathway cluster_drug cluster_receptors PPAR Isoforms cluster_effects Downstream Cardiovascular Effects This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPARd PPARδ This compound->PPARd Lipid Improved Lipid Profile (↓TG, ↑HDL, ↓sdLDL) PPARa->Lipid Inflammation Anti-inflammatory Effects (↓Cytokines, ↓Adhesion Molecules) PPARa->Inflammation Glucose Improved Glucose Metabolism (↑Insulin Sensitivity) PPARg->Glucose

Caption: this compound's pan-PPAR activation pathway and its downstream effects.

Key Applications and Findings in CVD Research

Lipid Profile Modulation

This compound effectively modifies atherogenic dyslipidemia, a key driver of atherosclerosis. Its primary effects are a robust reduction in triglycerides (TG) and a significant increase in HDL cholesterol. It also beneficially alters lipoprotein particle size by decreasing the concentration of small, dense low-density lipoprotein (sdLDL) particles.

Table 1: Summary of this compound's Effects on Lipid Profiles from Clinical Studies

Parameter Study/Analysis Patient Population Dosage Duration % Change from Baseline/Control Citation(s)
Triglycerides (TG) J-BENEFIT Dyslipidemic patients with diabetes 400 mg/day 52 weeks ↓ 51.3% [4]
SENDCAP Type 2 Diabetes 400 mg/day 3 years ↓ 32% (vs. 4% in placebo)
BECAIT Post-Myocardial Infarction (MI) 400 mg/day 5 years ↓ 31% [5]
HDL-Cholesterol J-BENEFIT Dyslipidemic patients with diabetes 400 mg/day 52 weeks ↑ 21.7% [4]
BECAIT Post-MI 400 mg/day 5 years ↑ 9% [5]
BIP Trial Coronary Artery Disease (CAD) 400 mg/day 6.2 years ↑ 18% [6]
LDL-Cholesterol J-BENEFIT Dyslipidemic patients with diabetes 400 mg/day 52 weeks ↓ 10.1% [4]

| Total Cholesterol | SENDCAP | Type 2 Diabetes | 400 mg/day | 3 years | ↓ 7% (vs. -0.3% in placebo) | |

Anti-Atherosclerotic Effects

This compound's benefits extend to the vascular wall, where it can directly combat the processes of atherosclerosis.

  • Slowing Atherosclerosis Progression: The this compound Coronary Atherosclerosis Intervention Trial (BECAIT) demonstrated that in young, male, post-MI patients, this compound significantly retarded the progression of coronary atherosclerosis as assessed by quantitative angiography over a 5-year period.[5][7]

  • Improving Endothelial Function: Atherosclerosis is initiated by endothelial dysfunction. This compound has been shown to improve this critical function. In patients with metabolic syndrome, it significantly blunted the postprandial decrease in flow-mediated dilation (FMD), a measure of endothelial health.[8][9]

  • Reducing Monocyte Adhesion: A key early event in plaque formation is the adhesion of monocytes to the endothelium. In vitro studies have shown that this compound inhibits the expression of adhesion molecules (VCAM-1 and ICAM-1) on endothelial cells stimulated by oxidized LDL (ox-LDL). This effect is mediated by preventing the activation of the pro-inflammatory transcription factor NF-κB.[10][11][12]

Bezafibrate_Atherosclerosis_Pathway oxLDL Oxidized LDL (ox-LDL) EC Endothelial Cell oxLDL->EC stimulates NFkB NF-κB Activation EC->NFkB AdhesionMolecules ↑ VCAM-1 / ICAM-1 Expression NFkB->AdhesionMolecules promotes Adhesion Monocyte Adhesion (Atherogenesis) AdhesionMolecules->Adhesion Monocyte Monocyte Monocyte->Adhesion This compound This compound This compound->NFkB inhibits

Caption: this compound inhibits ox-LDL-induced monocyte adhesion via NF-κB.
Clinical Cardiovascular Outcomes

Several large-scale trials have investigated the clinical impact of this compound on cardiovascular events.

Table 2: Summary of Key this compound Clinical Outcome Trials

Trial Patient Population Primary Endpoint Key Finding(s) Citation(s)
BIP (this compound Infarction Prevention) 3,090 patients with established CAD Fatal/non-fatal MI, or sudden death No significant reduction in the primary endpoint at 6.2 years (13.6% vs 15.0% placebo).[13] However, a 20-year follow-up showed a significant 10% reduction in all-cause mortality, with a 25% reduction in patients with high baseline triglycerides.[14][15] [13][14][15]
BECAIT Young, male, post-MI patients Change in coronary artery luminal diameter Significantly retarded the progression of coronary atherosclerosis and reduced the coronary event rate. [7]

| LEADER (Lower Extremity Arterial Disease Event Reduction) | 1,568 men with lower extremity arterial disease | Combined coronary heart disease and stroke | No reduction in the combined primary endpoint. A potential reduction in non-fatal MI was observed in men <65 years. |[16] |

Experimental Protocols

In Vitro Protocol: Monocyte Adhesion to Endothelial Cells

This protocol is designed to assess the effect of this compound on inflammation-induced monocyte adhesion to vascular endothelial cells, a key process in early atherosclerosis.[10][17][18]

Objective: To quantify the inhibitory effect of this compound on ox-LDL-induced adhesion of THP-1 monocytes to Human Aortic Endothelial Cells (HAECs).

Methodology:

  • Cell Culture: Culture HAECs to confluence in 24-well plates. Culture THP-1 monocytes in suspension.

  • Fluorescent Labeling: Label THP-1 cells by incubating with a fluorescent dye (e.g., Calcein-AM) for 30 minutes.

  • Pre-treatment: Pre-treat confluent HAEC monolayers with this compound (e.g., 10-100 µM) or vehicle control for 2 hours.

  • Stimulation: Add an atherogenic stimulus, such as oxidized LDL (ox-LDL, e.g., 50 µg/mL), to the HAECs and incubate for 6-24 hours to induce expression of adhesion molecules.

  • Adhesion Assay: Wash HAECs gently. Add the fluorescently labeled THP-1 cells to each well and co-incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent monocytes.

  • Quantification: Lyse the remaining adherent cells and measure fluorescence using a plate reader. Alternatively, capture images using a fluorescence microscope and count adherent cells.

  • Analysis: Compare fluorescence intensity or cell counts between control, ox-LDL-stimulated, and this compound-treated groups.

Parallel Analyses:

  • Gene Expression: Lyse HAECs after stimulation to extract RNA. Analyze VCAM-1 and ICAM-1 mRNA levels via RT-qPCR.

  • Protein Analysis: Perform Western blotting on cell lysates to measure protein levels of VCAM-1, ICAM-1, and nuclear translocation of NF-κB p65 subunit.

In_Vitro_Workflow start Culture HAECs to Confluence pretreat Pre-treat with this compound or Vehicle Control start->pretreat stimulate Stimulate with ox-LDL pretreat->stimulate co_culture Co-culture HAECs with Labeled THP-1 Cells stimulate->co_culture label Label THP-1 Monocytes with Fluorescent Dye label->co_culture wash Wash to Remove Non-adherent Cells co_culture->wash quantify Quantify Adhesion via Fluorescence Measurement wash->quantify end Analyze and Compare Groups quantify->end

Caption: Experimental workflow for the in vitro monocyte adhesion assay.
Clinical Protocol: Assessment of Postprandial Endothelial Dysfunction

This protocol outlines a human study to evaluate this compound's effect on endothelial dysfunction triggered by a high-fat meal, a known cardiovascular stressor.[8][9]

Objective: To determine if this compound improves postprandial, fat-load-induced endothelial dysfunction in subjects with metabolic syndrome.

Methodology:

  • Study Design: A randomized, placebo-controlled, crossover design.

  • Participants: Recruit subjects with metabolic syndrome (e.g., 10-20 participants).

  • Randomization & Phase 1: Randomly assign participants to receive either this compound (400 mg/day) or a matching placebo for a 4-week treatment period.

  • Washout Period: After Phase 1, all participants undergo a 4-week washout period with no study medication.

  • Crossover & Phase 2: Participants cross over to the alternate treatment (placebo or this compound) for a final 4-week period.

  • Test Day Procedure (at the end of each phase):

    • Fasting Baseline: After an overnight fast, perform baseline measurements, including blood draws (for lipids, glucose) and assessment of brachial artery Flow-Mediated Dilation (FMD) using high-resolution ultrasound.

    • Oral Fat Load: Participants consume a standardized high-fat meal or snack (e.g., cookies with defined fat content).

    • Postprandial Measurements: Repeat FMD measurements and blood draws at regular intervals (e.g., 2, 4, and 6 hours) after the meal. The lowest FMD value, typically at 4 hours, is a key endpoint.

  • Analysis: Compare the change in FMD from baseline to the postprandial nadir between the this compound and placebo phases. Analyze changes in postprandial triglyceride and remnant lipoprotein levels.

Clinical_Workflow cluster_A Group A cluster_B Group B cluster_A2 Group A cluster_B2 Group B Recruit Recruit Patients with Metabolic Syndrome Randomize Randomization Recruit->Randomize Phase1A Phase 1 (4 weeks) This compound 400mg/day Randomize->Phase1A Group A Phase1B Phase 1 (4 weeks) Placebo Randomize->Phase1B Group B Test1A Post-treatment Testing (Fat Load + FMD) Phase1A->Test1A Washout Washout Period (4 weeks) Test1A->Washout Test1B Post-treatment Testing (Fat Load + FMD) Phase1B->Test1B Test1B->Washout Phase2A Phase 2 (4 weeks) Placebo Washout->Phase2A Crossover Phase2B Phase 2 (4 weeks) This compound 400mg/day Washout->Phase2B Crossover Test2A Post-treatment Testing (Fat Load + FMD) Phase2A->Test2A Analyze Analyze Crossover Data Test2A->Analyze Test2B Post-treatment Testing (Fat Load + FMD) Phase2B->Test2B Test2B->Analyze

Caption: Workflow for a randomized crossover clinical trial on endothelial function.
Animal Model Protocol: Hypercholesterolemic Rat Model

This protocol describes an animal model to study the effects of this compound on diet-induced hyperlipidemia and associated endothelial dysfunction markers.[19]

Objective: To evaluate the efficacy of different doses of this compound in normalizing lipid profiles and markers of endothelial dysfunction in a rat model of hypercholesterolemia.

Methodology:

  • Animal Model: Use male rats (e.g., Wistar or Sprague-Dawley).

  • Acclimatization: Allow animals to acclimatize for one week with standard chow and water ad libitum.

  • Induction of Hypercholesterolemia: Feed a high-cholesterol diet (HCD), for instance, standard chow supplemented with 1% cholesterol and 5% coconut oil, for 4-6 weeks to induce a hyperlipidemic state. A control group remains on a normal diet.

  • Group Allocation: Randomly divide the HCD-fed rats into treatment groups:

    • Group 1: HCD + Vehicle (e.g., saline or carboxymethyl cellulose)

    • Group 2: HCD + this compound (Low dose, e.g., 50 mg/kg/day)

    • Group 3: HCD + this compound (Mid dose, e.g., 100 mg/kg/day)

    • Group 4: HCD + this compound (High dose, e.g., 200 mg/kg/day)

  • Treatment: Administer this compound or vehicle daily via oral gavage for a period of 6 weeks.

  • Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.

  • Biochemical Analysis: Analyze plasma/serum for:

    • Lipid Profile: Total cholesterol, triglycerides, HDL, and LDL.

    • Markers of Endothelial Dysfunction/Inflammation: Endothelin-1, IL-6, histamine.

    • Safety Markers: Alanine aminotransferase (ALT), creatinine.

Conclusion: this compound is a versatile pharmacological tool for cardiovascular research. Its ability to act as a pan-PPAR agonist allows it to modulate a wide array of pathways central to the development of atherosclerosis and cardiovascular disease. The application notes and protocols provided here offer a framework for researchers to investigate its effects on lipid metabolism, endothelial function, and inflammatory signaling, thereby contributing to a deeper understanding of CVD and the development of comprehensive therapeutic strategies.

References

Standard Operating Procedures for Bezafibrate Solubilization: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bezafibrate is a second-generation fibrate drug used in the treatment of hyperlipidemia. It functions as a pan-agonist of peroxisome proliferator-activated receptors (PPARs), playing a crucial role in regulating lipid and glucose metabolism. Due to its lipophilic nature, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability. This poor solubility presents a significant challenge for researchers in life sciences and drug development, impacting the preparation of stock solutions and formulations for in vitro and in vivo studies.

These application notes provide detailed standard operating procedures (SOPs) for the solubilization of this compound for research purposes. The protocols herein are designed for researchers, scientists, and drug development professionals, offering clear methodologies for preparing this compound solutions in common organic solvents, aqueous buffers, and with the use of solubility-enhancing excipients.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for selecting the appropriate solubilization strategy.

PropertyValueReference(s)
Molecular FormulaC₁₉H₂₀ClNO₄[1]
Molecular Weight361.8 g/mol [1]
Melting Point186 °C[1]
pKa~3.5N/A
Aqueous Solubility~1.55 µg/mL[2]
Solubility in DMSO~30 mg/mL[3]
Solubility in Ethanol (B145695)~3 mg/mL
Solubility in DMF~30 mg/mL
Solubility in 1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL
AppearanceWhite or off-white crystalline powderN/A

Standard Operating Procedures for Solubilization

Preparation of Stock Solutions in Organic Solvents

Due to its low aqueous solubility, the most common and recommended first step is to prepare a concentrated stock solution of this compound in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most frequently used solvent for this purpose.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof), molecular biology grade

  • N,N-Dimethylformamide (DMF)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile weighing boat or directly into a sterile tube.

  • Solvent Addition: Add the calculated volume of the chosen organic solvent (e.g., DMSO) to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or up to ~83 mM, which is near the 30 mg/mL solubility limit in DMSO).

  • Dissolution: Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.

  • Sterilization (Optional): If required for sterile applications like cell culture, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with the organic solvent.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for long-term storage (stable for at least two years) or at 4°C for short-term use.

Note on Solvent Choice: While DMSO is the preferred solvent due to its high solubilizing capacity for this compound, ethanol and DMF are also viable options. However, their lower solubilizing power and potential for higher cytotoxicity in some cell lines should be considered.

Preparation of Aqueous Working Solutions from Organic Stock

For most biological experiments, the concentrated organic stock solution must be diluted into an aqueous buffer or cell culture medium to achieve the final working concentration.

Materials:

  • This compound stock solution (in DMSO)

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), TRIS buffer) or cell culture medium

  • Sterile dilution tubes

  • Calibrated pipettes

Protocol:

  • Pre-warm Aqueous Medium: Warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C) to minimize the risk of precipitation upon addition of the cold stock solution.

  • Dilution: Add the required volume of the this compound stock solution directly to the pre-warmed aqueous medium. It is crucial to add the stock solution to the aqueous medium and not the other way around to ensure rapid dispersion.

  • Mixing: Immediately after adding the stock solution, mix the solution gently but thoroughly by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming, especially in protein-containing media.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is as low as possible, typically below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts or cytotoxicity in cellular assays.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for the chosen aqueous medium.

  • Use Immediately: Aqueous solutions of this compound are prone to precipitation over time. It is recommended to prepare these solutions fresh for each experiment and use them immediately.

Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD or Captisol®) are commonly used in pharmaceutical formulations and can be adapted for research applications.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD/Captisol®)

  • Sterile deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Sterile filtration unit (0.22 µm)

Protocol (Kneading Method):

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (B1172386). A 1:1 molar ratio is a common starting point for initial trials.

  • Mixing: In a glass mortar, mix the accurately weighed this compound and cyclodextrin powders.

  • Kneading: Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) dropwise to the powder mixture while continuously triturating with a pestle. Continue kneading until a paste-like consistency is achieved.

  • Drying: Dry the resulting paste under vacuum or in a desiccator to remove the solvent, resulting in a solid inclusion complex.

  • Reconstitution: The dried complex can then be dissolved in the desired aqueous buffer or cell culture medium to the target concentration.

  • Sterilization: Sterilize the final solution by filtration through a 0.22 µm filter.

Note: The optimal this compound-to-cyclodextrin ratio and preparation method may need to be determined empirically for specific applications through phase solubility studies.

Experimental Workflows and Decision Making

The selection of an appropriate solubilization method depends on the specific experimental requirements, such as the desired final concentration, the biological system being used, and the tolerance for organic solvents.

Solubilization_Workflow start Start: Need to Solubilize this compound stock_prep Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_prep aqueous_dilution Dilute Stock into Aqueous Medium stock_prep->aqueous_dilution check_precipitation Precipitation Observed? aqueous_dilution->check_precipitation final_solution Final Working Solution (Use Immediately) check_precipitation->final_solution No lower_conc Lower Final Concentration check_precipitation->lower_conc Yes use_enhancer Use Solubility Enhancer (e.g., Cyclodextrin) check_precipitation->use_enhancer Yes, if lower conc. is not an option lower_conc->aqueous_dilution use_enhancer->aqueous_dilution

Caption: Workflow for this compound Solubilization.

Signaling Pathway Visualization

This compound exerts its effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). The following diagram illustrates the general signaling pathway.

PPAR_Signaling_Pathway This compound This compound PPAR PPARα, γ, δ This compound->PPAR activates RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Metabolic_Effects Modulation of Lipid and Glucose Metabolism Gene_Expression->Metabolic_Effects

Caption: this compound-PPAR Signaling Pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
Precipitation in aqueous working solution - Final concentration is too high.- Temperature shock.- High salt concentration in the buffer.- Decrease the final concentration of this compound.- Ensure the aqueous medium is pre-warmed before adding the stock solution.- Test solubility in different buffers.
Cell toxicity observed - Final DMSO concentration is too high.- this compound itself is cytotoxic at the tested concentration.- Perform a DMSO toxicity control to determine the maximum tolerated concentration for your cell line.- Lower the final DMSO concentration to ≤0.1%.- Perform a dose-response curve for this compound.
Inconsistent experimental results - Instability of the aqueous working solution.- Incomplete dissolution of the stock solution.- Prepare fresh aqueous working solutions for each experiment.- Ensure the stock solution is fully dissolved before use.

Conclusion

The successful solubilization of this compound is a critical first step for accurate and reproducible in vitro and in vivo research. By following these detailed protocols and considering the physicochemical properties of this compound, researchers can confidently prepare solutions suitable for a wide range of experimental applications. The use of organic solvents like DMSO for stock solutions, followed by careful dilution into aqueous media, remains the most straightforward approach. For applications requiring higher aqueous concentrations or lower organic solvent levels, the use of solubility enhancers such as cyclodextrins offers a viable alternative. Careful attention to final solvent concentrations and the potential for precipitation is paramount to ensure the integrity of experimental results.

References

Application Notes and Protocols for Bezafibrate Administration in Rodent Models of Dyslipidemia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the use of bezafibrate in preclinical rodent models of dyslipidemia, including detailed experimental protocols, quantitative data summaries, and visualization of key molecular pathways.

Introduction

This compound is a fibric acid derivative used as a broad-spectrum lipid-lowering agent.[1] It is known to activate all three subtypes of peroxisome proliferator-activated receptors (PPARs α, γ, and δ), making it a pan-PPAR agonist.[2][3][4] Its primary mechanism of action in dyslipidemia is mediated through the activation of PPARα, which plays a central role in regulating fatty acid and triglyceride metabolism.[4][5] Rodent models are crucial for elucidating the pharmacological effects and mechanisms of this compound. These models allow for the investigation of its efficacy in various induced states of dyslipidemia and provide insights into its molecular pathways.

Data Presentation

Table 1: Effects of this compound on Lipid Profiles in Rat Models of Dyslipidemia
Rodent ModelDyslipidemia InductionThis compound Dose & RouteDurationTriglycerides (TG)Total Cholesterol (TC)HDL-CLDL-CReference
Normal Rats-1 mg/kg/day (oral)7 daysSignificant ↓---[6]
Normal Rats-3 mg/kg/day (oral)7 daysSignificant ↓Significant ↓--[6]
Normal Rats-30 mg/kg/day14 days↓ 51%↓ 28%--[7]
Triton WR-1339 InducedTriton WR-1339 injection100 mg/kg (single oral dose)-Significant inhibition of ↑Significant inhibition of ↑--[6]
Fructose-Induced75% fructose (B13574) solution1 mg/kg/day (oral)7 daysInhibition of ↑---[6]
Cholesterol-Fed1% cholesterol diet30 mg/kg/day (oral)8 weeks-Inhibition of ↑--[6]
Spontaneously Hyperlipidemic Lewis RatsGenetic75 mg/kg/day-Marked ↓Marked ↓--[8]
High-Fructose + Lard Diet40% fructose + 7% lard10 mg/kg/day (oral)2 weeksPrevention of ↑---[9]
Doxorubicin-Induced Nephrotic SyndromeDoxorubicin (7.5 mg/kg)Not specified-Inhibition of ↑Inhibition of ↑-[10]
Table 2: Effects of this compound on Lipid Profiles in Mouse Models of Dyslipidemia
Rodent ModelDyslipidemia InductionThis compound Dose & RouteDurationTriglycerides (TG)Total Cholesterol (TC)Key FindingsReference
Wild-type (Sv/129)-10 mg/kg/day (oral)7 days-PPARα-independent, SREBP-1c down-regulation[5]
Wild-type (Sv/129)-100 mg/kg/day (oral)7 days-PPARα-dependent, enhanced fatty acid oxidation[5][11]
Ppara-null (Sv/129)-10 mg/kg/day (oral)7 days-Confirms PPARα-independent mechanism at low doses[5][11]
Ppara-null (Sv/129)-100 mg/kg/day (oral)7 daysNo significant effect-Confirms PPARα-dependent mechanism at high doses[5][11]
High-Fat Diet (C57BL/6)High-fat diet75 mg/kg/day (oral gavage)2 weeks--Ameliorated emotional disorders induced by HFD[12]
Monosodium Glutamate (MSG) InducedNeonatal MSG injectionMixed in feed8 weeksAmeliorated hyperlipidemiaAmeliorated hyperlipidemiaImproved NAFLD/NASH pathology[13]

Experimental Protocols

Protocol 1: Induction of Dyslipidemia in Rodents

A. High-Fat Diet (HFD)-Induced Dyslipidemia

  • Animals: Use male C57BL/6 mice or Sprague-Dawley rats, 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least one week with standard chow and water ad libitum.

  • Diet: Switch the experimental group to a high-fat diet (e.g., 45-60% kcal from fat). A control group should be maintained on a standard chow diet (e.g., 10% kcal from fat).

  • Duration: Maintain animals on the respective diets for 8-16 weeks to induce a stable dyslipidemic phenotype, characterized by elevated plasma triglycerides and cholesterol.

  • Monitoring: Monitor body weight and food intake weekly. At the end of the induction period, collect baseline blood samples to confirm the dyslipidemic state.

B. Fructose-Induced Hypertriglyceridemia

  • Animals: Use male Wistar or Sprague-Dawley rats, 6-8 weeks old.

  • Acclimatization: Acclimatize animals for one week.

  • Induction: Provide the experimental group with a 10-20% (w/v) fructose solution as their sole source of drinking water. The control group receives regular drinking water. Both groups have access to standard chow.

  • Duration: Continue the fructose feeding for 2-4 weeks to induce hypertriglyceridemia.

  • Monitoring: Monitor fluid intake daily and body weight weekly. Collect baseline blood samples to confirm hypertriglyceridemia.

Protocol 2: Preparation and Administration of this compound

A. Oral Gavage

  • Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle, such as 1% (w/v) carboxymethylcellulose (CMC) or corn oil.[5][14] The concentration should be calculated based on the desired dose and the average body weight of the animals, with a typical administration volume of 5-10 mL/kg.

  • Administration: Administer the this compound suspension or vehicle to the animals once daily using oral gavage. Ensure proper technique to avoid aspiration.

B. Dietary Admixture

  • Preparation: Calculate the amount of this compound needed based on the average daily food consumption of the animals to achieve the target dose in mg/kg/day.

  • Mixing: Thoroughly mix the calculated amount of this compound with the powdered rodent diet to ensure uniform distribution. The diet can then be provided as is or re-pelleted.

  • Administration: Provide the this compound-containing diet or control diet to the respective animal groups ad libitum.

  • Monitoring: Monitor daily food intake to ensure accurate dosing.

Protocol 3: Biochemical Analysis of Lipid Profiles
  • Sample Collection: At the end of the treatment period, fast the animals overnight (12-16 hours).

  • Blood Collection: Collect blood samples via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at 2000-3000 x g for 15 minutes at 4°C to separate the plasma.

  • Lipid Analysis: Analyze the plasma for total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflow

This compound's Dual Mechanism of Action on Triglyceride Metabolism

This compound's effect on lipid metabolism is dose-dependent in rodents. At high doses (≥50 mg/kg/day), it primarily acts through PPARα activation, leading to increased fatty acid uptake and β-oxidation.[5][11] In contrast, at clinically relevant low doses (≤10 mg/kg/day), this compound lowers triglycerides in a PPARα-independent manner by down-regulating Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which in turn reduces hepatic lipogenesis and triglyceride secretion.[5]

Bezafibrate_Mechanism cluster_high_dose High Dose (e.g., 100 mg/kg/day) cluster_low_dose Low Dose (e.g., 10 mg/kg/day) Bezafibrate_H This compound (High Dose) PPARa_H PPARα Activation Bezafibrate_H->PPARa_H FattyAcidOxidation ↑ Hepatic Fatty Acid Uptake & β-oxidation PPARa_H->FattyAcidOxidation SerumTG_H ↓ Serum/Liver Triglycerides FattyAcidOxidation->SerumTG_H Bezafibrate_L This compound (Low Dose) SREBP1c ↓ SREBP-1c Expression Bezafibrate_L->SREBP1c Lipogenesis ↓ Hepatic Lipogenesis & Triglyceride Secretion SREBP1c->Lipogenesis SerumTG_L ↓ Serum/Liver Triglycerides Lipogenesis->SerumTG_L PPARa_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa binds & activates Heterodimer PPARα/RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes LipidMetabolism ↑ Fatty Acid Oxidation ↑ Lipoprotein Lipase Activity ↓ ApoC-III Expression TargetGenes->LipidMetabolism TG_Lowering Triglyceride Lowering LipidMetabolism->TG_Lowering Experimental_Workflow Start Start: Select Rodent Model (e.g., C57BL/6 mice) Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Randomly Assign to Groups (Control, HFD, HFD+this compound) Acclimatization->Grouping Induction Dyslipidemia Induction (e.g., High-Fat Diet for 8-16 weeks) Grouping->Induction Baseline Baseline Blood Sampling (Confirm Dyslipidemia) Induction->Baseline Treatment This compound Administration (e.g., Daily Oral Gavage for 2-4 weeks) Baseline->Treatment Endpoint Endpoint Sample Collection (Blood, Liver, Adipose Tissue) Treatment->Endpoint Analysis Biochemical & Molecular Analysis (Lipid Profile, Gene Expression) Endpoint->Analysis Data Data Analysis & Interpretation Analysis->Data End End Data->End

References

Bezafibrate in the Research of Non-Alcoholic Fatty Liver Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, closely associated with metabolic syndrome, that can progress to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. The therapeutic landscape for NAFLD is continually evolving, with a focus on agents that can modulate lipid metabolism, inflammation, and fibrosis. Bezafibrate, a fibrate drug and a pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist, has been investigated for its potential therapeutic role in NAFLD. These application notes provide a summary of the available research data and protocols related to the use of this compound in NAFLD studies.

Mechanism of Action in NAFLD

This compound's therapeutic potential in NAFLD is primarily attributed to its activation of all three PPAR isoforms (α, β/δ, and γ). This multi-faceted activation influences several key pathways implicated in the pathogenesis of NAFLD.

  • PPARα Activation: Enhances fatty acid oxidation and uptake by the liver, leading to a reduction in hepatic triglyceride accumulation (steatosis).

  • PPARβ/δ Activation: Contributes to improved fatty acid metabolism and reduced inflammation.

  • PPARγ Activation: While its role is more complex, activation can improve insulin (B600854) sensitivity, a key factor in NAFLD.

The combined effect of activating these receptors is a proposed reduction in hepatic steatosis, inflammation, and potentially fibrosis.

Signaling Pathway of this compound in Hepatocytes

bezafibrate_pathway cluster_cell Hepatocyte This compound This compound PPARa PPARα This compound->PPARa PPARbd PPARβ/δ This compound->PPARbd PPARg PPARγ This compound->PPARg FattyAcidOxidation ↑ Fatty Acid Oxidation PPARa->FattyAcidOxidation LipidUptake ↑ Lipid Uptake PPARa->LipidUptake Inflammation ↓ Inflammation PPARbd->Inflammation InsulinSensitivity ↑ Insulin Sensitivity PPARg->InsulinSensitivity HepaticSteatosis ↓ Hepatic Steatosis FattyAcidOxidation->HepaticSteatosis LipidUptake->HepaticSteatosis experimental_workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent BaselineAssessment Baseline Assessment (Liver enzymes, Lipids, Biopsy) InformedConsent->BaselineAssessment Randomization Randomization BaselineAssessment->Randomization BezafibrateArm This compound (e.g., 400 mg/day) Randomization->BezafibrateArm PlaceboArm Placebo Randomization->PlaceboArm Monitoring Regular Monitoring (e.g., 3, 6, 12 months) BezafibrateArm->Monitoring PlaceboArm->Monitoring EndPointAssessment End-of-Study Assessment (Repeat Biopsy, Biomarkers) Monitoring->EndPointAssessment DataAnalysis Data Analysis EndPointAssessment->DataAnalysis

Troubleshooting & Optimization

Optimizing Bezafibrate for Cell-Based Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using bezafibrate in cell-based assays. Find answers to frequently asked questions and troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in a cellular context?

This compound is a lipid-lowering agent that belongs to the fibrate class of drugs. Its primary mechanism involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are transcription factors that regulate genes involved in lipid and glucose metabolism. This compound is known as a pan-PPAR agonist, meaning it can activate all three PPAR subtypes: PPARα, PPARδ (also known as PPARβ), and PPARγ. Activation of these receptors leads to downstream effects such as increased fatty acid oxidation, modulation of lipoprotein synthesis, and improved mitochondrial function.

Q2: How should I prepare a this compound stock solution for cell culture experiments?

This compound has low solubility in aqueous solutions but is soluble in organic solvents like DMSO, ethanol, and DMF. For cell-based assays, the recommended procedure is to first dissolve this compound in DMSO to create a concentrated stock solution. This stock can then be diluted with your aqueous cell culture medium to the desired final concentration.

  • Solubility Data : The solubility of this compound is approximately 30 mg/mL in DMSO and DMF, and about 3 mg/mL in ethanol. In a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.

  • Recommendation : Prepare a high-concentration stock (e.g., 100 mM) in 100% DMSO. Store this stock solution at -20°C

Identifying and minimizing confounding variables in Bezafibrate research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing confounding variables in Bezafibrate research.

Frequently Asked Questions (FAQs)

Q1: What are the most common confounding variables to consider in clinical trials of this compound for hyperlipidemia and metabolic syndrome?

A1: In studies investigating this compound for hyperlipidemia and metabolic syndrome, it is crucial to account for a range of potential confounding variables to ensure the validity of the findings. These can be broadly categorized as:

  • Baseline Demographics and Characteristics:

    • Age

    • Sex

    • Body Mass Index (BMI) or obesity status

    • Smoking status

    • Alcohol consumption

    • Dietary habits (e.g., fat and carbohydrate intake)

    • Physical activity levels

  • Co-morbidities:

    • Presence and severity of type 2 diabetes mellitus

    • Hypertension

    • History of cardiovascular events (e.g., myocardial infarction, stroke)

    • Renal function (e.g., estimated glomerular filtration rate - eGFR)

    • Liver function

  • Concomitant Medications:

    • Statins (HMG-CoA reductase inhibitors)

    • Antihypertensive medications

    • Antidiabetic medications (e.g., metformin, sulfonylureas, insulin)

    • Anticoagulants (e.g., warfarin)[1]

    • Other lipid-lowering agents

  • Baseline Laboratory Values:

    • Triglycerides (TG)

    • Total Cholesterol (TC)

    • Low-density lipoprotein cholesterol (LDL-C)

    • High-density lipoprotein cholesterol (HDL-C)

    • Fasting glucose and HbA1c

    • Inflammatory markers (e.g., C-reactive protein)

Q2: What are the key confounding variables in research on this compound for Primary Biliary Cholangitis (PBC)?

A2: When studying this compound for PBC, a different set of confounders becomes critical, often related to the underlying liver disease and its treatment:

  • Disease-Specific Factors:

    • Baseline severity of PBC (histological stage)

    • Duration of PBC diagnosis

    • Presence of cirrhosis

    • Overlap with autoimmune hepatitis

  • Concomitant Medications:

    • Ursodeoxycholic acid (UDCA) is the standard first-line therapy for PBC, and its use, dosage, and duration are major confounders.

    • Obeticholic acid (OCA) may be used as a second-line treatment.

    • Immunosuppressive drugs

  • Baseline Laboratory Values:

    • Alkaline phosphatase (ALP)

    • Total bilirubin

    • Gamma-glutamyl transferase (GGT)

    • Aspartate aminotransferase (AST) and Alanine aminotransferase (ALT)

    • Albumin

    • Immunoglobulin M (IgM) levels

Q3: How can I statistically control for confounding variables in my this compound research?

A3: Several statistical techniques can be employed to adjust for the influence of confounding variables in the analysis phase of your study:

  • Multivariate Regression Analysis: This is a common and powerful method. By including potential confounders as covariates in the regression model, you can estimate the independent effect of this compound on the outcome of interest. For time-to-event data (e.g., time to a cardiovascular event), Cox proportional hazards models are frequently used. For binary outcomes (e.g., achieving a specific lipid target), logistic regression is appropriate.

  • Stratified Analysis: This involves dividing the study population into subgroups (strata) based on the levels of a confounding variable (e.g., stratifying by diabetic status). The effect of this compound is then assessed within each stratum and can be combined to provide an overall, adjusted estimate.

  • Propensity Score Matching (PSM): In observational studies, PSM can be used to create a balanced comparison group. A propensity score, which is the probability of receiving this compound given a set of baseline characteristics, is calculated for each subject. Then, subjects who received this compound are matched with subjects who did not, based on their similar propensity scores. This helps to reduce bias due to measured confounding variables.

  • Inverse Probability of Treatment Weighting (IPTW): This is another propensity score-based method that uses weights to create a pseudo-population in which the baseline covariates are balanced between the treatment groups.

Troubleshooting Guides

Issue 1: Unexpected variability in patient response to this compound.

Possible Cause: Uncontrolled confounding variables related to patient heterogeneity.

Troubleshooting Steps:

  • Review Baseline Characteristics: Carefully examine the baseline demographic, clinical, and laboratory data of your study population. Are there significant differences between treatment and control groups that were not accounted for?

  • Conduct Subgroup Analyses: Perform exploratory subgroup analyses based on key potential confounders (e.g., baseline triglyceride levels, diabetic status, presence of metabolic syndrome). This can help identify if this compound has a differential effect in specific patient populations.

  • Implement Statistical Adjustments: If not already done, apply multivariate regression models to adjust for a comprehensive set of potential confounders. Compare the adjusted effect estimates with the unadjusted estimates to understand the impact of confounding.

Issue 2: Difficulty isolating the effect of this compound from concomitant medications.

Possible Cause: Confounding by indication, where the reason for prescribing another medication is also associated with the outcome of interest.

Troubleshooting Steps:

  • Detailed Medication History: Collect detailed information on all concomitant medications, including dosage, duration of use, and indication for prescription.

  • Stratify by Medication Use: Analyze the effect of this compound separately in patients who are and are not taking the confounding medication (e.g., statins).

  • Use Propensity Score Methods: In observational studies, propensity score matching or IPTW can be particularly useful to balance the use of concomitant medications between the this compound and control groups.

  • Interaction Term Analysis: In a regression model, you can include an interaction term between this compound and the concomitant medication to formally test if the effect of this compound is modified by the other drug.

Data Presentation

Table 1: Common Confounding Variables in this compound Research and Their Potential Impact

Confounding Variable Therapeutic Area(s) Potential Impact on this compound Effect Recommended Control Strategy
Baseline Triglyceride Levels Hyperlipidemia, Metabolic SyndromePatients with higher baseline triglycerides may show a more pronounced response to this compound.Stratification by baseline TG levels, inclusion as a covariate in regression models.
Type 2 Diabetes Hyperlipidemia, Metabolic SyndromeDiabetic patients often have a more complex metabolic profile that can influence the efficacy and safety of this compound.Stratification by diabetic status, adjustment for baseline glucose/HbA1c in regression models.
Statin Co-administration Hyperlipidemia, Metabolic SyndromeStatins also lower lipids and can have pleiotropic effects, potentially modifying the observed effect of this compound.Stratified analysis, inclusion of statin use as a covariate, propensity score matching.
UDCA Response in PBC Primary Biliary CholangitisPatients with an inadequate response to UDCA may be more likely to receive this compound, creating confounding by indication.Inclusion of baseline liver function tests and UDCA response status in multivariate models.
Age AllAge is associated with the risk of many outcomes of interest (e.g., cardiovascular events, disease progression) and may influence drug metabolism.Inclusion as a covariate in all regression models.
BMI/Obesity Hyperlipidemia, Metabolic SyndromeObesity is a key component of metabolic syndrome and can affect lipid metabolism and drug disposition.Inclusion as a covariate in regression models, stratification by BMI category.

Experimental Protocols

Protocol 1: Stratified Randomization to Minimize Baseline Imbalances

Objective: To ensure a balanced distribution of a key confounding variable (e.g., Type 2 Diabetes status) between the this compound and placebo groups in a clinical trial for metabolic syndrome.

Methodology:

  • Identify Stratification Factor(s): Determine the most critical potential confounding variable(s) that could strongly influence the outcome. For this example, the primary stratification factor is the presence or absence of Type 2 Diabetes.

  • Create Strata: Before randomization, create two separate strata: "Diabetic" and "Non-Diabetic".

  • Generate Randomization Lists: For each stratum, generate a separate block randomization list. This involves creating blocks of a predetermined size (e.g., 4 or 6) with a balanced number of assignments to the this compound and placebo groups within each block.

  • Participant Enrollment and Allocation:

    • When a new participant is enrolled, first determine their stratum (Diabetic or Non-Diabetic).

    • Assign the participant to the next available treatment allocation from the randomization list specific to their stratum.

  • Analysis: In the final statistical analysis, it is good practice to include the stratification variable as a covariate in the primary analysis model.

Protocol 2: Propensity Score Matching for Observational Studies

Objective: To create a comparable control group for a cohort of patients treated with this compound in an observational study on cardiovascular outcomes.

Methodology:

  • Identify Confounders: Select a comprehensive set of baseline covariates that are potentially associated with both the decision to prescribe this compound and the cardiovascular outcome. These should include demographics, co-morbidities, concomitant medications, and baseline laboratory values.

  • Estimate Propensity Scores:

    • Fit a logistic regression model where the dependent variable is treatment with this compound (1 = treated, 0 = not treated).

    • The independent variables in this model are the selected baseline confounders.

    • The predicted probability from this model for each participant is their propensity score.

  • Matching Algorithm:

    • Choose a matching algorithm. A common choice is 1:1 nearest neighbor matching without replacement.

    • For each participant in the this compound group, identify a participant in the control group with the closest propensity score. A "caliper" (a maximum allowable distance between propensity scores) is often used to ensure the quality of matches.

    • Once a control participant is matched, they are removed from the pool of potential matches.

  • Assess Balance:

    • After matching, compare the baseline characteristics of the new, matched this compound and control groups.

    • Standardized mean differences are often used to assess balance, with a value of <0.1 generally indicating good balance.

  • Outcome Analysis: Perform the analysis of the cardiovascular outcome in the matched cohort. Since the groups are now balanced on the measured confounders, a direct comparison of outcomes is less biased.

Mandatory Visualization

Bezafibrate_PPAR_Signaling_Pathway cluster_downstream Downstream Effects cluster_outcomes Clinical Outcomes This compound This compound PPARa PPARα This compound->PPARa activates PPARg PPARγ This compound->PPARg activates PPARd PPARδ This compound->PPARd activates RXR RXR PPARa->RXR heterodimerizes with PPARg->RXR PPARd->RXR PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to FattyAcidOxidation ↑ Fatty Acid Oxidation PPRE->FattyAcidOxidation regulates gene transcription LPL_Expression ↑ Lipoprotein Lipase (LPL) Expression PPRE->LPL_Expression ApoA_Expression ↑ ApoA-I & ApoA-II Expression PPRE->ApoA_Expression VLDL_Synthesis ↓ VLDL Synthesis PPRE->VLDL_Synthesis Insulin_Sensitivity ↑ Insulin Sensitivity PPRE->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake PPRE->Glucose_Uptake Triglycerides ↓ Triglycerides FattyAcidOxidation->Triglycerides LPL_Expression->Triglycerides HDL ↑ HDL-C ApoA_Expression->HDL VLDL_Synthesis->Triglycerides Glucose_Control Improved Glucose Control Insulin_Sensitivity->Glucose_Control Glucose_Uptake->Glucose_Control

Caption: this compound's pan-PPAR agonist signaling pathway.

Experimental_Workflow_Confounding_Control cluster_design Study Design Phase cluster_methods Control Methods cluster_execution Study Execution Phase cluster_analysis Data Analysis Phase Define_Population Define Target Population (Inclusion/Exclusion Criteria) Identify_Confounders Identify Potential Confounders (e.g., Age, BMI, Diabetes) Define_Population->Identify_Confounders Enrollment Patient Enrollment Define_Population->Enrollment Choose_Method Choose Confounding Control Method Identify_Confounders->Choose_Method Randomization Randomization Choose_Method->Randomization Stratification Stratified Randomization Choose_Method->Stratification Matching Propensity Score Matching (Observational Studies) Choose_Method->Matching Allocation Treatment Allocation (this compound vs. Control) Randomization->Allocation Stratification->Allocation Matching->Allocation creates matched pairs for analysis Data_Collection Collect Baseline Data on Confounders Enrollment->Data_Collection Data_Collection->Allocation Assess_Balance Assess Baseline Balance of Confounders Allocation->Assess_Balance Statistical_Adjustment Statistical Adjustment (e.g., Multivariate Regression) Assess_Balance->Statistical_Adjustment Sensitivity_Analysis Sensitivity Analyses Statistical_Adjustment->Sensitivity_Analysis Report_Results Report Adjusted Results Sensitivity_Analysis->Report_Results

Caption: Experimental workflow for confounding control.

Logical_Relationship_Confounding This compound This compound Treatment Outcome Clinical Outcome (e.g., Cardiovascular Event) This compound->Outcome True Effect (to be estimated) label_node Spurious Association Confounder Confounding Variable (e.g., Type 2 Diabetes) Confounder->this compound Associated with treatment decision Confounder->Outcome Associated with outcome

References

Validation & Comparative

Cross-Validation of Bezafibrate's Mechanism: A Comparative Guide Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bezafibrate is a third-generation fibrate drug primarily utilized for the management of dyslipidemia.[1] It effectively reduces serum triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[2][3] Beyond its lipid-lowering capabilities, this compound exhibits a range of pleiotropic effects, including anti-inflammatory and metabolic regulatory actions.[1] Its unique pharmacological profile stems from its ability to act as a pan-agonist for Peroxisome Proliferator-Activated Receptors (PPARs), activating all three subtypes: α, γ, and δ.[1] This distinguishes it from other fibrates that are often more selective for a single subtype. This guide provides a comparative analysis of this compound's mechanism of action, validated across various cell lines, supported by experimental data and detailed protocols.

Core Mechanism: Pan-PPAR Activation

The primary mechanism of this compound involves the activation of PPARs, a group of nuclear receptors that function as ligand-activated transcription factors. Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their expression.

  • PPARα: Highly expressed in tissues with high fatty acid catabolism like the liver, heart, and kidney. Its activation is central to regulating lipid metabolism, stimulating fatty acid oxidation, and reducing triglyceride levels.

  • PPARγ: Predominantly found in adipose tissue, it plays a key role in adipocyte differentiation, lipid storage, and improving insulin (B600854) sensitivity.

  • PPARδ (or β): Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle, and energy homeostasis.

This compound's ability to activate all three subtypes at comparable doses underpins its comprehensive effects on lipid metabolism, glucose homeostasis, and inflammation.

Bezafibrate_PPAR_Activation This compound This compound PPARs PPARα, PPARγ, PPARδ (Nuclear Receptors) This compound->PPARs binds & activates Complex PPAR-RXR Heterodimer PPARs->Complex RXR RXR RXR->Complex PPRE PPRE (on DNA) Complex->PPRE binds Gene_Expression Modulation of Target Gene Expression PPRE->Gene_Expression Effects Pleiotropic Effects: - Lipid Metabolism - Glucose Homeostasis - Inflammation Gene_Expression->Effects

Fig. 1: General signaling pathway of this compound via PPAR activation.

Cross-Validation in Different Cell Lines

The effects of this compound have been investigated across a variety of cell types, revealing both common and cell-specific mechanisms.

Hepatocytes (Liver Cells)

The liver is the central organ for this compound's lipid-lowering action. In hepatocytes, its mechanism is multifaceted, involving both PPARα-dependent and independent pathways.

  • PPARα-Dependent Action: Activation of PPARα stimulates the expression of genes involved in fatty acid uptake and β-oxidation, while simultaneously reducing the synthesis of very-low-density lipoprotein (VLDL).

  • PPARα-Independent Action: Studies in mice have shown that clinically relevant low doses of this compound can lower triglycerides by suppressing Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipogenesis. This effect was observed to be independent of PPARα activation.

  • VLDL Secretion: In cultured human hepatocytes, this compound directly inhibits the biosynthesis and secretion of VLDL and LDL, thereby reducing the output of triglyceride-rich lipoproteins into circulation.

  • Autophagy and Glycogenolysis: In mouse models of Glycogen (B147801) Storage Disease Type Ia (GSD Ia), this compound was shown to induce autophagy, increase fatty acid oxidation, and decrease lipogenesis, leading to a reduction in both liver triglycerides and glycogen stores.

Bezafibrate_Hepatocyte_Mechanism This compound This compound PPARa PPARα Activation This compound->PPARa SREBP1c SREBP-1c Suppression This compound->SREBP1c (low dose) FAO ↑ Fatty Acid Oxidation PPARa->FAO VLDL_Synth ↓ VLDL Synthesis PPARa->VLDL_Synth Lipogenesis ↓ Lipogenesis SREBP1c->Lipogenesis Triglycerides Reduced Hepatic Triglycerides FAO->Triglycerides VLDL_Synth->Triglycerides Lipogenesis->Triglycerides

Fig. 2: this compound's dual mechanism in hepatocytes.

Table 1: Effects of this compound on Hepatocytes

Cell/Animal ModelThis compound Concentration/DoseKey FindingReference
Cultured Human Hepatocytes10 µMInhibited secretion of VLDL + LDL apolipoproteins and lipids.
G6pc−/− Mice (GSD Ia model)Not specifiedDecreased liver triglyceride and glycogen; induced autophagy.
Wild-type & Ppara-null Mice10 mg/kg/day (low dose)Lowered triglycerides via PPARα-independent suppression of SREBP-1c.
Wild-type Mice100 mg/kg/day (high dose)Lowered triglycerides via PPARα-dependent enhancement of fatty acid oxidation.
Human Subjects400 mg/dayDecreased cholesterol 7α-hydroxylase activity by 55-60%.
Cancer Cell Lines

This compound has demonstrated anti-tumor potential in various cancer cell lines, acting through both PPAR-dependent and independent pathways.

  • PPAR-Independent Mitochondrial Derangement: In human acute promyelocytic leukemia (HL-60) and rhabdomyosarcoma (TE-671) cell lines, this compound was found to induce a derangement of the mitochondrial respiratory chain. This leads to a metabolic shift towards anaerobic glycolysis and increased fatty acid oxidation, suggesting a mechanism independent of PPAR activation.

  • PPAR-Dependent Tumor Inhibition: In lung cancer models, this compound has been shown to inhibit tumorigenesis and metastasis by activating multiple PPARs, which in turn modulates signaling pathways related to cell growth and survival.

  • Anti-inflammatory Action: Inflammation is a critical component of tumorigenesis. This compound's activation of PPARα can interfere with inflammatory pathways, and derivatives have been developed to dually inhibit COX-2, a key enzyme in inflammation.

Table 2: Effects of this compound on Cancer Cell Lines

Cell LineKey FindingImplied MechanismReference
HL-60 (Leukemia)Induced mitochondrial derangement, metabolic alterations.PPAR-independent
TE-671 (Rhabdomyosarcoma)Induced mitochondrial derangement, metabolic alterations.PPAR-independent
Lung Cancer ModelsInhibited tumorigenesis and metastasis.PPAR-dependent
VariousA derivative showed dual inhibition of COX-2 and PPARα.Anti-inflammatory
Osteoblastic Cells

Recent studies have explored the effect of this compound on bone metabolism.

  • Enhanced Proliferation and Differentiation: In osteoblastic MC3T3-E1 cells, this compound was shown to stimulate cell proliferation and differentiation, key processes in bone formation.

  • PPARβ-Dependent Pathway: This effect was primarily mediated through a PPARβ-dependent mechanism. Activation of PPARβ led to the phosphorylation of AMP-activated protein kinase (AMPK) and endothelial nitric oxide synthase (eNOS), signaling molecules known to promote osteoblast function.

Comparison with Other Fibrates

While all fibrates act on PPARs, their selectivity varies, leading to different clinical profiles. This compound's pan-PPAR agonism offers a broader spectrum of action compared to more selective agents like Fenofibrate.

Table 3: this compound vs. Fenofibrate - A Comparative Overview

FeatureThis compoundFenofibrateReference
PPAR Selectivity Pan-agonist (α, γ, δ)Primarily PPARα agonist
Cholesterol Lowering EffectiveMore significant reduction in Total Cholesterol, non-HDL-C, and ApoB.
Triglyceride Lowering Significant reduction (~38%)Significant reduction (~33%)
HDL-C Increase Significant increase (~18%)Significant increase (~12%)
Glucose Metabolism Significantly improves glucose tolerance (reduces insulin levels).No significant change in HOMA-IR reported in one study.
PCSK9 Levels Significantly increases circulating levels.Significantly increases circulating levels.

Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate this compound's mechanism.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis Culture 1. Cell Culture (e.g., HepG2, HL-60) Treatment 2. Treatment (this compound vs. Vehicle Control) Culture->Treatment Harvest 3. Cell Harvesting (Protein Lysates / RNA) Treatment->Harvest WB Western Blot (Protein Expression) Harvest->WB Protein qPCR RT-qPCR (Gene Expression) Harvest->qPCR RNA Assay Functional Assays (e.g., Cell Viability, Reporter) Harvest->Assay Cells Data 4. Data Analysis & Interpretation WB->Data qPCR->Data Assay->Data

Fig. 3: A generalized workflow for studying this compound's effects in vitro.
Western Blotting (for Protein Expression)

  • Objective: To quantify the expression levels of specific proteins (e.g., PPARα, FAS, MCAD).

  • Protocol:

    • Cell Lysis: Treated and control cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.

    • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour, then incubated with a primary antibody specific to the target protein overnight at 4°C.

    • Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR) (for Gene Expression)
  • Objective: To measure the relative mRNA levels of target genes (e.g., PPARA, SREBP-1c, CPT1A).

  • Protocol:

    • RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit (e.g., TRIzol or RNeasy).

    • cDNA Synthesis: A fixed amount of RNA (e.g., 1 µg) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • qPCR Reaction: The qPCR reaction is set up using the synthesized cDNA, gene-specific primers, and a SYBR Green or TaqMan probe-based master mix.

    • Amplification: The reaction is run in a real-time PCR machine with an appropriate thermal cycling program.

    • Analysis: The cycle threshold (Ct) values are obtained. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).

PPAR Reporter Gene Assay
  • Objective: To directly measure the transcriptional activation of a specific PPAR subtype by this compound.

  • Protocol:

    • Cell Transfection: Cells (e.g., HEK293T or HepG2) are co-transfected with two plasmids: one expressing the ligand-binding domain of a PPAR subtype (α, γ, or δ) fused to a DNA-binding domain (e.g., GAL4), and a second reporter plasmid containing a promoter with binding sites for that DNA-binding domain (e.g., UAS) upstream of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

    • Treatment: After 24 hours, cells are treated with various concentrations of this compound, a known agonist (positive control), or vehicle (negative control).

    • Lysis & Luminescence Measurement: After 18-24 hours of treatment, cells are lysed, and the activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system and a luminometer.

    • Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold-change in activity relative to the vehicle control indicates the level of PPAR activation.

Conclusion

The mechanism of this compound is complex and multifaceted, extending beyond simple lipid regulation. Cross-validation across diverse cell lines confirms its role as a pan-PPAR agonist, which is central to its effects in hepatocytes on lipid and glucose metabolism. However, compelling evidence also demonstrates significant PPAR-independent actions, particularly in cancer cells, where it can induce mitochondrial dysfunction. Furthermore, its cell-specific effects, such as promoting bone formation via PPARβ in osteoblasts, highlight its therapeutic potential beyond dyslipidemia. This comparative analysis underscores that this compound's clinical efficacy is the result of a network of interconnected pathways that vary depending on the cellular context. A thorough understanding of these diverse mechanisms is crucial for optimizing its current use and exploring new therapeutic applications.

References

Assessing the Reproducibility of Bezafibrate's Effects on Glucose Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bezafibrate, a fibric acid derivative, has long been utilized for its lipid-lowering properties. However, a growing body of evidence highlights its beneficial effects on glucose metabolism, positioning it as a potential therapeutic option for patients with combined dyslipidemia and hyperglycemia. This guide provides a comprehensive assessment of the reproducibility of this compound's effects on glucose metabolism, offering a comparative analysis with other relevant therapeutic alternatives. The information presented is supported by experimental data from various clinical studies to aid researchers, scientists, and drug development professionals in their understanding and evaluation of this compound.

Mechanism of Action: A Pan-PPAR Agonist

This compound's primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs). Unlike other fibrates that are selective for PPARα, this compound is a pan-PPAR agonist, activating all three isoforms: PPARα, PPARγ, and PPARδ. This broad-spectrum activity is central to its dual effects on both lipid and glucose metabolism.

  • PPARα activation primarily influences fatty acid oxidation and lipoprotein metabolism, leading to reduced triglyceride levels and increased HDL cholesterol.

  • PPARγ activation is crucial for improving insulin (B600854) sensitivity, a key factor in glucose homeostasis. Thiazolidinediones (glitazones) are selective PPARγ agonists and are established treatments for type 2 diabetes.

  • PPARδ activation is involved in fatty acid oxidation and energy expenditure.

This multi-faceted mechanism suggests a comprehensive approach to managing the metabolic dysregulation often seen in patients with type 2 diabetes and metabolic syndrome.

Comparative Efficacy on Glucose Metabolism

Numerous studies have investigated the impact of this compound on key markers of glucose metabolism. The reproducibility of these effects is supported by consistent findings across various clinical trials and observational studies.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on glycemic control parameters compared to placebo and other active treatments.

Table 1: Effect of this compound on Glycemic Control Parameters in Patients with Type 2 Diabetes or Impaired Glucose Tolerance

Study/ParameterThis compound Treatment GroupControl/Comparator GroupPercentage Change/Difference with this compound
J-BENEFIT Study
HbA1c (%)Baseline: 7.69, End: 7.22N/A (Observational)-0.47% (absolute change)[1]
Fasting Blood Glucose (mmol/L)Baseline: 9.00, End: 7.81N/A (Observational)-1.19 mmol/L (absolute change)[1]
HOMA-IRBaseline: 4.46, End: 3.38N/A (Observational)-24.2%[1]
Randomized Controlled Trial (n=342)
HbA1c (%)Baseline: 7.2, End: 6.9No this compound-0.3% (absolute change)[2]
Fasting Plasma Glucose (mg/dL)Baseline: 151.3, End: 128.6No this compound-15.0%[2]
Small-Scale Clinical Study (n=12)
HbA1c (%)Baseline: 7.30, End: 7.02N/A (Pre-Post)-0.28% (absolute change)[3][4]
Fasting Plasma Glucose (mmol/L)Baseline: 7.95, End: 6.98N/A (Pre-Post)-12.2%[3][4]
Glucose Infusion Rate (mg/kg/min)Baseline: 5.78, End: 6.78N/A (Pre-Post)+17.3%[3]

Table 2: Head-to-Head Comparison of this compound with Other Fibrates and Antihyperglycemic Agents

ComparisonKey Findings on Glucose MetabolismReference
This compound vs. Fenofibrate (B1672516) In a double-blind study with type 2 diabetic patients, this compound demonstrated greater control of blood glucose compared to fenofibrate.[5][5]
This compound vs. Rosiglitazone (B1679542) (Preclinical) In a rat model of non-alcoholic fatty liver disease, both this compound and rosiglitazone restored the expression of PPARα and PPARγ.[6][6]
This compound vs. Pioglitazone (B448) (Indirect Comparison) A small study showed this compound increased the Glucose Infusion Rate (GIR) from 5.78 to 6.78 mg/kg/min, an effect comparable to that reported for pioglitazone in other studies, but without the associated weight gain.[3][3]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess how the body processes a glucose load.

Protocol:

  • Patient Preparation: Patients are instructed to maintain a normal diet and physical activity for at least three days prior to the test. The test is performed in the morning after an overnight fast of 8-12 hours.

  • Fasting Blood Sample: A baseline blood sample is collected to measure fasting plasma glucose and insulin levels.

  • Glucose Administration: The patient consumes a standardized glucose solution (typically 75g of anhydrous glucose dissolved in water) within 5 minutes.

  • Post-load Blood Samples: Blood samples are drawn at specific time points after glucose ingestion, commonly at 30, 60, 90, and 120 minutes, to measure plasma glucose and insulin concentrations.

  • Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and insulin secretion.

Euglycemic Hyperinsulinemic Clamp

The euglycemic hyperinsulinemic clamp is the gold standard for assessing insulin sensitivity.

Protocol:

  • Catheter Placement: Two intravenous catheters are inserted, one for the infusion of insulin and glucose, and the other in the contralateral arm (often in a heated hand to arterialize the venous blood) for blood sampling.

  • Insulin Infusion: A continuous infusion of insulin is administered at a constant rate to achieve a steady-state of hyperinsulinemia.

  • Glucose Infusion: A variable infusion of glucose is started to maintain the blood glucose concentration at a constant, euglycemic level (typically around 5.0-5.5 mmol/L). Blood glucose is monitored frequently (e.g., every 5-10 minutes).

  • Steady State: Once a steady state is achieved (constant blood glucose with a stable glucose infusion rate), the glucose infusion rate (GIR) is recorded.

  • Data Interpretation: The GIR is a direct measure of insulin-mediated glucose disposal and thus reflects whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of this compound and a typical experimental workflow for assessing its metabolic effects.

bezafibrate_pathway cluster_this compound This compound (Pan-PPAR Agonist) cluster_ppar PPAR Activation cluster_effects Metabolic Effects This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPARd PPARδ This compound->PPARd Lipid Improved Lipid Profile (↓ Triglycerides, ↑ HDL) PPARa->Lipid Glucose Improved Glucose Homeostasis (↑ Insulin Sensitivity, ↓ Glucose) PPARg->Glucose Energy ↑ Fatty Acid Oxidation ↑ Energy Expenditure PPARd->Energy

This compound's pan-PPAR activation pathway.

experimental_workflow cluster_screening Patient Screening & Baseline cluster_intervention Intervention cluster_assessment Endpoint Assessment cluster_analysis Data Analysis Screening Recruitment of Patients (e.g., T2DM with Dyslipidemia) Baseline Baseline Measurements (HbA1c, FPG, Lipids, HOMA-IR) Screening->Baseline Randomization Randomization Baseline->Randomization This compound This compound Treatment Randomization->this compound Comparator Comparator Treatment (Placebo or Active Control) Randomization->Comparator FollowUp Follow-up Visits This compound->FollowUp Comparator->FollowUp Endpoint Endpoint Measurements (Repeat Baseline Tests, OGTT, Clamp) FollowUp->Endpoint Analysis Statistical Analysis (Comparison of Treatment Effects) Endpoint->Analysis

A typical clinical trial workflow.

Safety and Tolerability

This compound is generally well-tolerated. The most common adverse effects are gastrointestinal disturbances. As with other fibrates, there is a potential for myopathy, particularly when co-administered with statins, although the incidence is low. Importantly, clinical studies have not shown a significant risk of hypoglycemia with this compound monotherapy.[1] Unlike selective PPARγ agonists such as pioglitazone and rosiglitazone, this compound is not associated with significant weight gain; in fact, some studies suggest a neutral or even a slight weight-reducing effect.[3]

Conclusion

The available evidence consistently demonstrates that this compound improves glucose metabolism, as evidenced by reductions in HbA1c, fasting plasma glucose, and insulin resistance. These effects are reproducible across a range of studies, from large observational cohorts to smaller, mechanistically focused clinical trials. Its unique pan-PPAR agonist activity provides a dual benefit of improving both lipid and glucose profiles, which is particularly advantageous for patients with metabolic syndrome and type 2 diabetes with dyslipidemia.

Compared to other fibrates, this compound appears to have a more pronounced beneficial effect on glycemic control. While direct head-to-head trials with newer classes of antidiabetic agents are limited, indirect comparisons suggest that this compound's impact on insulin sensitivity is meaningful and is not accompanied by the weight gain associated with glitazones.

For researchers and drug development professionals, this compound serves as an important pharmacological tool for modulating metabolic pathways. The consistent and reproducible effects on glucose metabolism underscore its potential for further investigation, either as a monotherapy or in combination with other agents, for the comprehensive management of metabolic disorders. The detailed experimental protocols provided in this guide should aid in the design of future studies to further elucidate its mechanisms and clinical utility.

References

Evaluating the Synergistic Effects of Bezafibrate in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bezafibrate, a fibrate class drug, is a pan-agonist of peroxisome proliferator-activated receptors (PPARs), playing a crucial role in the regulation of lipid and glucose metabolism.[1] While effective as a monotherapy for dyslipidemia, emerging research highlights its significant synergistic potential when combined with other compounds for various therapeutic applications. This guide provides a comparative analysis of this compound's performance in combination with other agents, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.

This compound and Statins: A Synergistic Approach for Dyslipidemia

The combination of this compound with statins, such as simvastatin (B1681759) and fluvastatin (B1673502), has demonstrated enhanced efficacy in managing diabetic dyslipidemia and mixed hyperlipidemia.[2][3] This synergy stems from their complementary mechanisms of action: statins inhibit cholesterol synthesis, while this compound primarily enhances fatty acid oxidation and modulates lipoprotein metabolism.[1][4]

Quantitative Data Summary
Combination TherapyIndicationKey Efficacy EndpointsReference
This compound (400 mg/day) + Simvastatin (20 mg/day)Diabetic DyslipidemiaLipid Profile: - Total Cholesterol: ↓23%- Triglycerides: ↓42%- LDL-c: ↓29%- HDL-c: ↑25%Other Markers: - Fibrinogen: ↓10%- Lipoprotein(a): ↓19%- Cardiovascular Event Rate: Reduced from 9.5% to <2%[2][5]
This compound (400 mg/day) + Fluvastatin (40 mg/day)Mixed HyperlipidemiaLipid Profile: - LDL-cholesterol: ↓24%- Triglycerides: ↓38%- HDL-cholesterol: ↑22%[3]
Experimental Protocols

This compound and Simvastatin for Diabetic Dyslipidemia

  • Study Design: An open 21-month trial.[2]

  • Patient Population: 148 patients with type 2 non-insulin-dependent diabetes mellitus (NIDDM) under stable control.[2]

  • Intervention: Patients initially received either this compound slow-release (400 mg/day) or simvastatin (20 mg/day) for 6 months. Subsequently, all patients were switched to a daily combination of 400 mg this compound slow-release and 20 mg simvastatin for 1 year.[2]

  • Key Parameters Measured: Total cholesterol, triglycerides, LDL-c, HDL-c, fibrinogen, Lp(a), and cardiovascular event rate.[2]

Fluvastatin Alone and in Combination Treatment (FACT) Study

  • Study Design: A multicentre, double-blind trial over 24 weeks.[3]

  • Patient Population: 333 patients with coronary artery disease and mixed hyperlipidemia.[3]

  • Intervention: Patients were randomly allocated to receive 40 mg fluvastatin alone, 400 mg this compound alone, 20 mg fluvastatin + 400 mg this compound, or 40 mg fluvastatin + 400 mg this compound.[3]

  • Key Parameters Measured: LDL-cholesterol, triglycerides, and HDL-cholesterol.[3]

Signaling Pathways and Experimental Workflow

The synergistic effect of this compound and statins on lipid metabolism can be visualized through their distinct yet complementary signaling pathways.

Synergistic_Lipid_Metabolism_Pathway cluster_this compound This compound Pathway cluster_Statin Statin Pathway cluster_Synergy Synergistic Outcomes This compound This compound PPAR_alpha PPARα Activation This compound->PPAR_alpha Gene_Expression ↑ Gene Expression for Fatty Acid Oxidation (e.g., LPL) PPAR_alpha->Gene_Expression TG_Clearance ↑ Triglyceride Clearance Gene_Expression->TG_Clearance HDL_Production ↑ HDL Production Gene_Expression->HDL_Production Improved_Lipid_Profile Comprehensive Improvement in Lipid Profile TG_Clearance->Improved_Lipid_Profile ↓ Triglycerides HDL_Production->Improved_Lipid_Profile ↑ HDL-c Statin Statin (e.g., Simvastatin) HMG_CoA_Reductase HMG-CoA Reductase Inhibition Statin->HMG_CoA_Reductase Cholesterol_Synthesis ↓ Hepatic Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synthesis LDL_Receptors ↑ LDL Receptor Expression Cholesterol_Synthesis->LDL_Receptors LDL_Clearance ↑ LDL-c Clearance LDL_Receptors->LDL_Clearance LDL_Clearance->Improved_Lipid_Profile ↓ LDL-c

Synergistic action of this compound and Statins.

Experimental_Workflow_Dyslipidemia Patient_Recruitment Patient Recruitment (Diabetic Dyslipidemia or Mixed Hyperlipidemia) Randomization Randomization Patient_Recruitment->Randomization Monotherapy Monotherapy Arms: - this compound - Statin Randomization->Monotherapy Combination_Therapy Combination Therapy Arm: This compound + Statin Randomization->Combination_Therapy Follow_Up Follow-up Period (e.g., 24 weeks to 1 year) Monotherapy->Follow_Up Combination_Therapy->Follow_Up Data_Analysis Data Analysis: - Lipid Profile - Safety Parameters Follow_Up->Data_Analysis Outcome Evaluation of Synergistic Efficacy and Safety Data_Analysis->Outcome

Workflow for Dyslipidemia Combination Trials.

This compound in Primary Biliary Cholangitis (PBC): A Multi-targeted Approach

In the context of Primary Biliary Cholangitis (PBC), this compound has shown significant synergistic effects when combined with Ursodeoxycholic Acid (UDCA) and Obeticholic Acid (OCA).[4] This is attributed to this compound's dual PPAR and Pregnane X Receptor (PXR) agonist activity, which complements the anti-cholestatic effects of UDCA and the Farnesoid X Receptor (FXR) agonism of OCA.[6][7]

Quantitative Data Summary
Combination TherapyIndicationKey Efficacy Endpoints (vs. Monotherapy)Reference
This compound + UDCAPBC with inadequate response to UDCABiochemical Response: - Alanine Aminotransferase (ALT): SMD -2.04- Alkaline Phosphatase (ALP): SMD -3.63 (<12 months), -2.33 (>12 months)- Gamma-glutamyltransferase (GGT): SMD -1.29[4]
This compound (400 mg) + Obeticholic Acid (OCA)PBCBiochemical Remission (Normalization of 5 markers): 58% of patientsALP Normalization: 75% of patients
This compound + UDCA + OCARefractory PBCSignificant incremental decreases in ALP and bilirubin (B190676) levels.[8]

SMD: Standardized Mean Difference

Experimental Protocols

This compound and UDCA in PBC

  • Study Design: Meta-analysis of ten randomized controlled trials.[4]

  • Patient Population: 369 patients with PBC who had an inadequate response to UDCA monotherapy.[4]

  • Intervention: Combination therapy of UDCA and this compound versus UDCA monotherapy.[4]

  • Key Parameters Measured: Alanine aminotransferase, alkaline phosphatase, gamma-glutamyltransferase, bilirubin, aspartate aminotransferase, and albumin.[4]

This compound and Obeticholic Acid in PBC

  • Study Design: A randomized, double-blind, active-controlled trial (interim analysis).

  • Patient Population: 62 patients with PBC.

  • Intervention: Combination of OCA and this compound (BZF) at different doses (OCA/B400) compared to BZF monotherapy.

  • Key Parameters Measured: Normalization of five cholestatic surrogate biomarkers (including ALP, total bilirubin, ALT, AST, and GGT).

Signaling Pathways and Experimental Workflow

The multifaceted synergistic action of this compound in PBC involves the modulation of several key nuclear receptors and their downstream targets.

Synergistic_PBC_Pathway cluster_this compound This compound cluster_UDCA UDCA cluster_OCA OCA cluster_Synergy Synergistic Outcomes in PBC This compound This compound PPAR_PXR PPARα & PXR Activation This compound->PPAR_PXR Bile_Acid_Synthesis ↓ Bile Acid Synthesis (↓ CYP7A1, CYP27A1) PPAR_PXR->Bile_Acid_Synthesis Bile_Acid_Transport ↑ Bile Acid Transport (↑ MDR3, MRP2) PPAR_PXR->Bile_Acid_Transport Improved_Liver_Function Improved Liver Biochemistry & Reduced Cholestasis Bile_Acid_Synthesis->Improved_Liver_Function Bile_Acid_Transport->Improved_Liver_Function UDCA UDCA Anti_Cholestatic Anti-Cholestatic Effects UDCA->Anti_Cholestatic Anti_Cholestatic->Improved_Liver_Function OCA Obeticholic Acid FXR FXR Agonism OCA->FXR FXR_downstream ↓ Bile Acid Synthesis ↑ Bile Acid Secretion FXR->FXR_downstream FXR_downstream->Improved_Liver_Function

Synergistic action of this compound in PBC.

Experimental_Workflow_PBC Patient_Screening Patient Screening (PBC with inadequate response to UDCA) Randomization Randomization Patient_Screening->Randomization Control_Group Control Group (e.g., UDCA monotherapy) Randomization->Control_Group Treatment_Group Treatment Group (this compound + UDCA/OCA) Randomization->Treatment_Group Treatment_Period Treatment Period (e.g., 3-24 months) Control_Group->Treatment_Period Treatment_Group->Treatment_Period Biochemical_Analysis Biochemical Analysis (Liver Function Markers) Treatment_Period->Biochemical_Analysis Efficacy_Evaluation Efficacy Evaluation (Comparison of biochemical response rates) Biochemical_Analysis->Efficacy_Evaluation

Workflow for PBC Combination Trials.

Conclusion

The evidence strongly supports the synergistic use of this compound with other compounds to enhance therapeutic outcomes in dyslipidemia and primary biliary cholangitis. The combination of this compound with statins provides a comprehensive approach to lipid management, while its addition to UDCA and OCA offers a multi-targeted strategy to improve liver biochemistry in PBC patients. Further research into these and other potential synergistic combinations of this compound is warranted to explore its full therapeutic potential.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Bezafibrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of Bezafibrate is paramount. This document provides procedural, step-by-step guidance on the necessary personal protective equipment (PPE), operational plans for handling and storage, and protocols for disposal and emergency situations.

Personal Protective Equipment (PPE)

When handling this compound, especially in powder form, appropriate PPE is crucial to prevent exposure.[1][2] The recommended PPE includes:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or low-protein, powder-free latex gloves, are recommended.[2] For extended handling, consider double gloving.[2]

  • Eye Protection: Safety glasses with side shields or goggles should be worn to protect against dust particles.[2]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is necessary. Surgical masks do not offer adequate respiratory protection from drug exposure.

  • Body Protection: A laboratory coat is suitable for handling small quantities (up to 500 grams). For larger quantities (up to 1 kilogram), a disposable laboratory coat or coveralls with low permeability are recommended. Protective shoe covers and a head covering should also be used.

Operational and Disposal Plans

Handling Procedures:

  • Work in a well-ventilated area to minimize inhalation of dust.

  • Avoid all personal contact, including inhalation and contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly with soap and water after handling.

  • Keep containers securely sealed when not in use and protect them from physical damage.

Storage:

  • Store this compound in a freezer according to some safety data sheets.

  • Keep the substance away from incompatible materials such as strong oxidizing agents.

Disposal Plan: this compound waste is considered hazardous and must be disposed of accordingly.

  • Waste Identification: Discarded this compound as a commercial chemical product, off-specification species, container residue, or spill residue is classified under EPA hazardous waste number U240. Discarded unused formulations containing this compound may be classified under F027.

  • Containerization: Keep waste in its original container if possible, or in a sturdy, chemically resistant, and properly labeled container.

  • Labeling: All waste containers must be clearly labeled with the chemical name and appropriate hazard warnings.

  • Disposal Method: Arrange for disposal through a licensed waste disposal company. Do not dispose of this compound by pouring it down the drain or mixing it with regular trash.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as PPE and cleaning materials, must also be treated as hazardous waste.

Quantitative Data Summary
ParameterValueSource
EPA Hazardous Waste Number U240 (for discarded commercial chemical product, off-specification species, container residue, or spill residue)
EPA Hazardous Waste Number F027 (for discarded unused formulations)

Emergency Procedures

Spill Response:

  • Minor Spills:

    • Avoid breathing dust and contact with skin and eyes.

    • Wear appropriate PPE (protective clothing, gloves, safety glasses, and dust respirator).

    • Use dry clean-up procedures to avoid generating dust. You can dampen the material with water to prevent dusting before sweeping.

    • Carefully sweep or vacuum up the spilled material. If using a vacuum, it must be fitted with a HEPA filter.

    • Place the collected waste into a sealed, labeled container for hazardous waste disposal.

    • Thoroughly decontaminate the affected area.

  • Major Spills:

    • Alert personnel in the area and evacuate if necessary.

    • Wear appropriate PPE, including respiratory protection.

    • Prevent the spillage from entering drains or water courses.

    • Follow the clean-up procedure for minor spills.

    • If contamination of drains or waterways occurs, notify emergency services.

First-Aid Measures:

  • After Inhalation: Move the person to fresh air. If they have complaints, consult a doctor.

  • After Skin Contact: Generally, the product does not irritate the skin, but it is good practice to wash the affected area with plenty of water. If skin irritation persists, seek medical attention.

  • After Eye Contact: Rinse the opened eye for several minutes under running water.

  • After Swallowing: Immediately call a doctor or a poison control center.

Experimental Workflow: Handling a this compound Spill

G cluster_0 This compound Spill Occurs cluster_1 Immediate Actions cluster_2 Containment & Cleanup cluster_3 Disposal & Decontamination Spill Spill Detected Evacuate Evacuate Area (if major spill) Spill->Evacuate Alert Alert Others Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill (Prevent entry to drains) PPE->Contain Dampen Dampen with Water (to prevent dust) Contain->Dampen Cleanup Clean up with appropriate tools (e.g., HEPA vacuum) Dampen->Cleanup Collect Collect Waste in Labeled Hazardous Waste Container Cleanup->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via Licensed Contractor Decontaminate->Dispose

Caption: Workflow for safely managing a this compound spill.

References

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Reactant of Route 1
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